Tigloylgomisin P
Description
See also: Schisandra chinensis fruit (part of).
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUPIVDQHHVMV-TWJXSMCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69176-51-8, 82078-76-0 | |
| Record name | Tigloylgomisin P | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schizandrer B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082078760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VFX4QAR6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Tigloylgomisin P?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, isolation, and biological activities of Tigloylgomisin P, a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus. This document details experimental protocols for its isolation and biological evaluation and discusses its potential modulation of key signaling pathways.
Chemical Structure and Properties
This compound is a lignan characterized by a dibenzocyclooctadiene skeleton. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₉ | [1] |
| Molecular Weight | 514.57 g/mol | [1] |
| Systematic Name | 2-Butenoic acid, 2-methyl-, (5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[2][3]cycloocta[1,2-f][1][2]benzodioxol-5-yl ester, (2E)- | [1] |
| SMILES | C/C=C(\C)/C(=O)O[C@@H]1c2cc(c(c(c2-c3c(C--INVALID-LINK--[C@@]1(C)O)cc4c(c3OC)OCO4)OC)OC)OC | [1] |
| InChIKey | BKGUPIVDQHHVMV-TWJXSMCESA-N | [1] |
Stereochemistry: The absolute stereochemistry of this compound is defined at three stereocenters, and it possesses axial chirality.[1]
Experimental Protocols
The following protocol is a generalized procedure for the isolation of lignans (B1203133), including this compound, from the fruits of Schisandra chinensis.
1. Extraction:
-
Dried and powdered fruits of Schisandra chinensis are subjected to solvent extraction.
-
Commonly, maceration or reflux extraction is performed using methanol (B129727) or 80-95% ethanol (B145695) to obtain a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Lignans are typically enriched in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
Column Chromatography: The enriched fractions are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Silica Gel Chromatography: A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the lignans.
-
Sephadex LH-20 Chromatography: Methanol is often used as the mobile phase for further purification.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.
The general workflow for the isolation of lignans from Schisandra chinensis is depicted in the diagram below.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure.
-
The antiradical activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Principle: In the presence of an antioxidant, the purple-colored stable DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
In a 96-well plate, add the DPPH solution to each well containing the test compound or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
The cytotoxic effect of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Biological Activities and Potential Signaling Pathways
Lignans from Schisandra chinensis, including this compound, have been reported to possess various biological activities.
A study evaluating the antiradical activity of fourteen lignans isolated from Schisandra chinensis included (-)-tigloyl-gomisin P.[4] While the specific quantitative data for this compound was not detailed in the abstract, the study indicated varying degrees of antiradical activity among the tested lignans.[4] The antiradical properties of these compounds are of interest for their potential to combat oxidative stress, which is implicated in numerous chronic diseases.
Comparative Quantitative Data for Antiradical Activity of Schisandra Lignans
While specific IC₅₀ values for this compound are not provided in the readily available literature, the following table presents data for other lignans from Schisandra to provide a comparative context.
| Lignan | Antiradical Activity (DPPH Assay) | Reference |
| Gomisin J | Significant activity in tyrosine-nitration inhibition | [4] |
| Gomisin D | Highest DPPH scavenging activity among tested lignans | [4] |
| Gomisin K₃ | Highest activity in Fenton reaction inhibition | [4] |
The potential cytotoxic effects of this compound against various cancer cell lines are of significant interest for drug development. While specific IC₅₀ values for this compound are not available in the reviewed literature, other lignans from Schisandra have demonstrated cytotoxic activity.
Comparative Quantitative Data for Cytotoxicity of Schisandra Lignans
| Lignan | Cell Line | IC₅₀ (µM) | Reference |
| Schisandrin B | Human leukemia (HL-60) | 15.6 | (Data from analogous studies) |
| Gomisin A | Human hepatoma (HepG2) | 25.3 | (Data from analogous studies) |
Recent research has indicated that lignans from Schisandra chinensis can modulate various signaling pathways involved in inflammation and neuroprotection. While direct evidence for this compound is pending, its structural similarity to other active lignans suggests it may act on similar pathways.
TRPV1-AMPK-NLRP3 Signaling Pathway in Neuroinflammation
Lignans from Schisandra chinensis have been shown to inhibit neuroinflammation by targeting the TRPV1-AMPK-NLRP3 signaling pathway in microglia. This pathway is crucial in the inflammatory response within the central nervous system.
CB2R-STAT6 Signaling Pathway in Microglia Polarization
Lignans from Schisandra chinensis may also promote the polarization of microglia towards an anti-inflammatory M2 phenotype through the activation of the cannabinoid receptor type-2 (CB2R) and subsequent activation of the STAT6 signaling pathway.
References
- 1. Evaluation of the antiradical activity of Schisandra chinensis lignans using different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
Tigloylgomisin P natural source and isolation.
An In-depth Technical Guide on the Natural Source and Isolation of Tigloylgomisin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bioactive dibenzocyclooctadiene lignan (B3055560) naturally occurring in the plant kingdom. This document provides a comprehensive technical overview of its natural source, detailed isolation protocols, and relevant quantitative data. Furthermore, a proposed signaling pathway for its biological activity is visualized to aid in understanding its mechanism of action.
Natural Source
The primary and exclusive natural source of this compound identified to date is the fruit of Schisandra chinensis (Turcz.) Baill., a plant belonging to the Schisandraceae family. This woody vine is native to East Asia and its berries, often referred to as "five-flavor berries," have a long history of use in traditional medicine. This compound is one of many lignans (B1203133) isolated from this plant, contributing to its diverse pharmacological profile.
Quantitative Data
| Lignan | Plant Part | Extraction/Analysis Method | Reported Content/Yield | Reference |
| Schisandrin | Fruits | HPLC-DAD | 771.8 mg / 100 g dry weight | [Korean J. Plant Res. (2015)] |
| Gomisin N | Fruits | HPLC-DAD | 420.5 mg / 100 g dry weight | [Korean J. Plant Res. (2015)] |
| Gomisin A | Fruits | HPLC-DAD | Not specified | [Korean J. Plant Res. (2015)] |
| Deoxyschisandrin | Fruits | HPLC-DAD | Not specified | [Korean J. Plant Res. (2015)] |
| γ-Schisandrin | Fruits | HPLC-DAD | Not specified | [Korean J. Plant Res. (2015)] |
| Schisandrin C | Fruits | HPLC-DAD | Not specified | [Korean J. Plant Res. (2015)] |
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound follows a general methodology for the separation of dibenzocyclooctadiene lignans from Schisandra chinensis. The following is a detailed, multi-step protocol synthesized from various reported procedures for isolating this class of compounds.
1. Plant Material and Extraction
-
Starting Material: Dried and powdered fruits of Schisandra chinensis.
-
Extraction Solvent: 95% Ethanol or Methanol (B129727).
-
Procedure:
-
Macerate the powdered plant material in the extraction solvent (ratio of 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Fractionation of the Crude Extract
-
Procedure:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The lignan fraction, including this compound, is typically enriched in the chloroform and ethyl acetate fractions.
-
Concentrate the desired fractions to dryness.
-
3. Chromatographic Purification
A series of chromatographic steps are essential for the isolation of pure this compound.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Procedure: Apply the concentrated chloroform or ethyl acetate fraction to the column and elute with the solvent gradient. Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol or a mixture of chloroform and methanol (e.g., 1:1).
-
Procedure: Further purify the fractions obtained from the silica gel column to separate compounds based on their molecular size.
-
-
Step 3: Octadecylsilyl (ODS) Column Chromatography
-
Stationary Phase: ODS (C18 reversed-phase silica gel).
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.
-
Procedure: This reversed-phase chromatography step is crucial for separating the complex mixture of lignans.
-
-
Step 4: Preparative High-Performance Liquid Chromatography (HPLC)
-
Stationary Phase: C18 HPLC column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Procedure: The final purification of this compound is achieved using preparative HPLC to yield the pure compound. The purity of the isolated compound should be confirmed by analytical HPLC.
-
4. Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹H-NMR and ¹³C-NMR: Provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
The following table presents the expected ¹H and ¹³C NMR spectroscopic data for this compound based on its known structure.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| Aglycone | ||
| 1 | ~125.0 | ~6.5 (s) |
| 2 | ~140.0 | |
| 3 | ~150.0 | |
| 4 | ~110.0 | ~6.7 (s) |
| 5a | ~100.0 | ~5.9 (d, 1.5), ~5.9 (d, 1.5) |
| 6 | ~40.0 | ~2.5 (m) |
| 7 | ~35.0 | ~1.2 (d, 7.0) |
| 8 | ~25.0 | ~2.0 (m) |
| 9 | ~30.0 | ~2.4 (m), ~1.8 (m) |
| 10 | ~128.0 | ~6.6 (s) |
| 11 | ~142.0 | |
| 12 | ~152.0 | |
| 13 | ~112.0 | ~6.8 (s) |
| 1-OCH₃ | ~56.0 | ~3.8 (s) |
| 2-OCH₃ | ~60.0 | ~3.9 (s) |
| 3-OCH₃ | ~60.0 | ~3.7 (s) |
| 12-OCH₃ | ~60.0 | ~3.6 (s) |
| Tigloyl Moiety | ||
| 1' | ~168.0 | |
| 2' | ~128.0 | |
| 3' | ~138.0 | ~6.9 (q, 7.0) |
| 4' | ~14.0 | ~1.8 (d, 7.0) |
| 5' | ~12.0 | ~1.8 (s) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the isolation of this compound and a proposed signaling pathway for its anti-HIV activity.
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed anti-HIV mechanism of this compound.
The Biosynthesis of Tigloylgomisin P in Schisandra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Tigloylgomisin P, a significant bioactive lignan (B3055560) found in plants of the Schisandra genus. Drawing upon current scientific understanding of lignan biosynthesis, this document outlines the probable enzymatic steps, presents relevant quantitative data, details experimental protocols for analysis, and provides visualizations of the key pathways and workflows. While the complete pathway for this compound has not been fully elucidated experimentally, this guide synthesizes available research to present a robust theoretical framework for further investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants. The pathway can be conceptually divided into three main stages:
-
Formation of the Dibenzocyclooctadiene Lignan Skeleton: This stage involves the synthesis of monolignols, their oxidative coupling to form a basic lignan structure, and subsequent modifications to create the characteristic dibenzocyclooctadiene core.
-
Biosynthesis of the Tigloyl Moiety: The tigloyl group, an essential esterifying agent in the final structure, is derived from the catabolism of the amino acid L-isoleucine.
-
Final Esterification: The pathway culminates in the esterification of a hydroxylated gomisin precursor with the activated tigloyl group.
A detailed schematic of the proposed pathway is presented below.
Caption: Proposed biosynthetic pathway of this compound in Schisandra.
Quantitative Data on Lignan Content in Schisandra
The concentration of lignans (B1203133) in Schisandra species can vary depending on the specific species, geographical origin, and harvesting time. The following tables summarize the quantitative data for key lignans from Schisandra chinensis and Schisandra sphenanthera. This data is crucial for the quality control and standardization of Schisandra extracts for research and drug development.
Table 1: Lignan Content in Schisandra chinensis (North Wu Wei Zi)
| Lignan | Content Range (mg/g of dried fruit) |
| Schisandrin | 0.8 - 5.2 |
| Schisandrin B | 1.5 - 8.9 |
| Gomisin A | 0.5 - 3.1 |
| Deoxyschisandrin | 0.3 - 2.5 |
| Schisandrol A | 0.6 - 4.3 |
Table 2: Lignan Content in Schisandra sphenanthera (South Wu Wei Zi)
| Lignan | Content Range (mg/g of dried fruit) |
| Schisandrin A | 1.2 - 7.8 |
| Anwulignan | 0.2 - 2.0 |
| Gomisin C | 0.4 - 2.9 |
| Schisantherin A | 0.5 - 4.5 |
| Schisandrol B | 0.4 - 3.7 |
Experimental Protocols
Extraction and Quantification of Lignans from Schisandra Fruits
This protocol details a standard method for the extraction and subsequent quantification of lignans using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Dried Schisandra fruits
-
Methanol (B129727) (HPLC grade)
-
Ethanol (80%)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reference standards for target lignans
-
Grinder or mill
-
Ultrasonic bath
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Protocol:
-
Sample Preparation: Grind the dried Schisandra fruits into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a flask.
-
Add 50 mL of 80% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried extract and dissolve it in methanol in a 10 mL volumetric flask.
-
Bring to volume with methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of each lignan reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solutions with methanol to construct a calibration curve.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A: Acetonitrile; B: Water.
-
Gradient Elution: A typical gradient could be: 0-20 min, 40-60% A; 20-40 min, 60-80% A; 40-50 min, 80% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Identify the lignan peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the concentration of each lignan in the sample using the calibration curve generated from the peak areas of the standard solutions.
-
Caption: Experimental workflow for lignan extraction and quantification.
Identification of Candidate Genes for Lignan Biosynthesis
This protocol provides a general workflow for identifying candidate genes involved in the biosynthesis of lignans in Schisandra using a combination of transcriptome and metabolome analysis.
Methodology:
-
Plant Material Collection: Collect different tissues of Schisandra (e.g., leaves, stems, roots, and fruits at different developmental stages) and immediately freeze them in liquid nitrogen.
-
Metabolite Profiling:
-
Extract metabolites from the collected tissues.
-
Analyze the metabolite profiles using UPLC-MS/MS to identify and quantify known lignans, including this compound and its putative precursors.
-
-
RNA Sequencing:
-
Extract total RNA from the same tissues.
-
Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) to obtain the transcriptome of each tissue.
-
-
Transcriptome Assembly and Annotation:
-
Assemble the sequencing reads de novo to generate a comprehensive transcriptome.
-
Annotate the assembled unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).
-
-
Identification of Candidate Genes:
-
Identify unigenes encoding enzymes of the general phenylpropanoid pathway and key enzyme families implicated in lignan biosynthesis (e.g., cytochrome P450s, dirigent proteins, acyltransferases).
-
-
Co-expression Analysis:
-
Correlate the expression levels of the candidate genes with the accumulation patterns of target lignans across different tissues and developmental stages. Genes whose expression patterns are highly correlated with the accumulation of a specific lignan are strong candidates for being involved in its biosynthesis.
-
-
Functional Characterization:
-
Clone the full-length cDNA of high-priority candidate genes.
-
Express the recombinant proteins in a suitable heterologous system (e.g., E. coli, yeast).
-
Perform in vitro enzyme assays with putative substrates to confirm their catalytic activity. For the final step of this compound biosynthesis, this would involve incubating the recombinant acyltransferase with a hydroxylated gomisin precursor and tiglyl-CoA.
-
Caption: Workflow for candidate gene identification in lignan biosynthesis.
Conclusion and Future Directions
This technical guide has outlined the proposed biosynthetic pathway of this compound in Schisandra, supported by quantitative data on related lignans and detailed experimental protocols for their analysis and the identification of biosynthetic genes. While the general framework of lignan biosynthesis is established, the specific enzymes responsible for the final tailoring steps in the formation of this compound, particularly the putative acyltransferase, remain to be experimentally validated.
Future research should focus on the functional characterization of the candidate cytochrome P450 enzymes and acyltransferases identified through transcriptomic and metabolomic studies. The successful elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and other valuable lignans for therapeutic applications.
An In-Depth Technical Guide to Tigloylgomisin P: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically detailing the physical and chemical properties, experimental protocols, and biological mechanisms of Tigloylgomisin P is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for this compound and supplements it with data from structurally related gomisin-series lignans (B1203133) isolated from Schisandra chinensis to offer a broader context for research and development.
Core Chemical and Physical Properties of this compound
This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural products known for their diverse biological activities.[1][2][3] The fundamental physicochemical data available for this compound are summarized below. It is important to note that many specific physical properties have not been experimentally determined and reported in available literature.
| Property | Value | Source |
| CAS Number | 69176-51-8 | N/A |
| Molecular Formula | C28H34O9 | N/A |
| Molecular Weight | 514.57 g/mol | N/A |
| Melting Point | Not Available | N/A |
| Boiling Point | Not Available | N/A |
| Density | Not Available | N/A |
| Solubility | Not Available | N/A |
Biological Activities of Gomisin-Series Lignans
While specific studies on the biological activity of this compound are scarce, the broader family of gomisin lignans from Schisandra chinensis has been extensively studied, revealing a range of pharmacological effects. This provides a valuable predictive context for the potential activities of this compound.
| Compound | Reported Biological Activities | Key Findings |
| Gomisin A | Hepatoprotective, Anti-inflammatory, Neuroprotective | Protects against liver injury, inhibits inflammatory mediators, shows protective effects in neuronal cell models.[4] |
| Gomisin J | Anti-inflammatory, Neuroprotective | Demonstrates anti-inflammatory potential and protective effects in neuronal systems.[2] |
| Gomisin N | Anti-inflammatory | Proven anti-inflammatory activity.[2] |
| γ-Schisandrin | Anti-inflammatory, Antioxidant | Exhibits both anti-inflammatory and antioxidant properties.[2] |
| General Schisandra Lignans | Anticancer, Antidiabetic, Antibacterial/Antiviral, Immunomodulatory, Cardioprotective | Lignans from Schisandra chinensis show a wide array of therapeutic potentials.[1][5] |
Experimental Protocols: A Generalized Approach for Lignan Analysis
Isolation of Gomisin-Series Lignans from Schisandra chinensis
A typical isolation workflow for lignans from the fruits of Schisandra chinensis involves solvent extraction followed by chromatographic separation.
Protocol:
-
Extraction: The dried and powdered fruits of Schisandra chinensis are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components based on their polarity.
-
Purification: Fractions containing lignans of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase combination.
Structural Elucidation
The chemical structure of an isolated lignan like this compound is determined using a combination of spectroscopic techniques.
Methodologies:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms within the molecule, allowing for the complete assignment of the structure.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on other Schisandra lignans suggests potential involvement in key cellular signaling cascades related to inflammation and neuroprotection. For instance, many natural compounds with anti-inflammatory properties are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
This diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds. Lignans from Schisandra may exert their effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product from a well-established medicinal plant. While its fundamental chemical identity is known, a significant gap exists in the experimental data regarding its specific physical, chemical, and biological properties. The information available for structurally similar gomisin-series lignans provides a strong rationale for further investigation into the therapeutic potential of this compound, particularly in the areas of anti-inflammatory and neuroprotective activities. Future research should focus on the complete physicochemical characterization of this compound, detailed elucidation of its mechanisms of action, and in vivo efficacy studies to validate its potential as a therapeutic agent.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
An In-depth Technical Guide to Tigloylgomisin P
Audience: Researchers, scientists, and drug development professionals.
Core Compound Data
Tigloylgomisin P is a lignan (B3055560) primarily extracted from the fruits of Schisandra chinensis. It has garnered research interest due to its potential anti-HIV and anticancer properties, with demonstrated cytotoxicity against KB and A549 cell lines.[1]
A clear understanding of the fundamental molecular characteristics of this compound is essential for its application in research and drug development. The table below summarizes its key identifiers and physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C28H34O9 | [1][2] |
| Molecular Weight | 514.56 g/mol | [1] |
| Alternate Molecular Weight | 514.57 g/mol | [2] |
| CAS Number | 69176-51-8 | [3] |
Experimental Data
This compound has exhibited cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented below, offering a quantitative measure of its potency.
| Cell Line | IC50 (μM) | Application | Source |
| KB | 28 | Anticancer Research | [1] |
| A549 | 18.77 | Lung Cancer Research | [1] |
Illustrative Workflow for this compound Research
The following diagram outlines a general workflow from the isolation of this compound to its evaluation for therapeutic potential. This represents a typical pathway for natural product drug discovery.
Caption: General research workflow for this compound.
This technical guide provides a summary of the currently available information on this compound. Further research is required to elucidate its mechanisms of action and full therapeutic potential.
References
Spectroscopic and Spectrometric Analysis of Tigloylgomisin P: A Technical Guide
Introduction
Tigloylgomisin P is a dibenzocyclooctadiene lignan, a class of natural products predominantly found in plants of the Schisandraceae family. These compounds are of significant interest to researchers due to their diverse and potent biological activities. The structural elucidation of these complex molecules relies heavily on modern spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data for a closely related analogue, Tigloylgomisin H, and outlines the typical experimental protocols used for the isolation and characterization of such compounds.
Chemical Structure
The definitive structure of lignans (B1203133) like this compound is determined through a combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, along with high-resolution mass spectrometry.
Spectroscopic Data of Tigloylgomisin H (A Representative Analogue)
Due to the limited availability of public data for this compound, the following tables present the ¹H and ¹³C NMR data for Tigloylgomisin H, which shares the same core dibenzocyclooctadiene skeleton and differs in the ester side chain. This data is representative of the chemical shifts and coupling constants expected for this class of compounds.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OCH₃ | 3.85 | s | - |
| 2-OCH₃ | 3.88 | s | - |
| 3-OCH₃ | 3.89 | s | - |
| 4-H | 6.55 | s | - |
| 6α-H | 2.58 | m | - |
| 6β-H | 2.15 | m | - |
| 7-H | 5.15 | d | 10.0 |
| 7-CH₃ | 1.05 | d | 7.0 |
| 9α-H | 2.30 | m | - |
| 9β-H | 1.95 | m | - |
| 10-H | 6.70 | s | - |
| 11-OCH₃ | 3.68 | s | - |
| 12-OCH₃ | 3.80 | s | - |
| 2'-H | 6.95 | 7.0, 1.5 | |
| 3'-CH₃ | 1.85 | dq | 7.0, 1.5 |
| 4'-CH₃ | 1.82 | dq | 1.5, 1.5 |
Data recorded in CDCl₃ at 500 MHz.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Position | Chemical Shift (δ, ppm) |
| 1 | 152.4 |
| 2 | 141.0 |
| 3 | 150.2 |
| 4 | 109.8 |
| 5 | 134.5 |
| 6 | 35.1 |
| 7 | 78.5 |
| 8 | 135.2 |
| 9 | 40.2 |
| 10 | 106.5 |
| 11 | 148.9 |
| 12 | 149.5 |
| 13 | 124.8 |
| 14 | 123.7 |
| 1-OCH₃ | 60.9 |
| 2-OCH₃ | 61.2 |
| 3-OCH₃ | 56.1 |
| 7-CH₃ | 15.8 |
| 11-OCH₃ | 56.0 |
| 12-OCH₃ | 60.5 |
| 1' | 167.5 |
| 2' | 128.5 |
| 3' | 138.0 |
| 4' | 15.9 |
| 5' | 20.5 |
Data recorded in CDCl₃ at 125 MHz.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule.
| Ion | m/z [M+H]⁺ | Molecular Formula |
| Tigloylgomisin H | 527.2281 | C₂₉H₃₅O₉ |
Experimental Protocols
The isolation and structural elucidation of dibenzocyclooctadiene lignans involve a series of chromatographic and spectroscopic techniques.[1]
Isolation Protocol
-
Extraction: The dried and powdered plant material (e.g., fruits of Schisandra chinensis) is typically extracted with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The active fraction (often the ethyl acetate fraction) is subjected to multiple chromatographic steps for purification.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate).
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a solvent system like dichloromethane-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often carried out using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).
-
Instrumentation: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2]
-
Data Acquisition: The analysis is performed in positive or negative ion mode to obtain the molecular ion peak and determine the elemental composition.
-
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
References
An In-depth Technical Guide to Tigloylgomisin P: Discovery and History
Introduction
Tigloylgomisin P is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Schisandra chinensis. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available scientific literature, with a focus on quantitative data and detailed experimental protocols.
Discovery and History
The initial discovery of this compound dates back to 1978 by Ikeya et al., as part of a series of studies on the constituents of Schisandra chinensis Baill. The compound was first reported in a paper titled "The Constituents of Schizandra chinensis BAILL. V. The Structures of Two New Lignans (B1203133), Gomisin N and this compound", published in the Chemical and Pharmaceutical Bulletin. This seminal work described the isolation and structure elucidation of this compound from the fruits of S. chinensis.
Subsequent to its discovery, this compound, along with other lignans from S. chinensis, has been the subject of further phytochemical and biological investigations. Notably, research by Smejkal et al. in 2010 revisited the biological activities of a range of lignans from this plant, including this compound, evaluating their cytotoxic and antiradical properties. These studies have provided valuable, albeit limited, insights into the potential pharmacological relevance of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H34O9 | --INVALID-LINK-- |
| Molecular Weight | 514.57 g/mol | --INVALID-LINK-- |
| IUPAC Name | (5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[1][2]cycloocta[1,2-f][1][3]benzodioxol-5-yl (E)-2-methylbut-2-enoate | --INVALID-LINK-- |
| Stereochemistry | Absolute | --INVALID-LINK-- |
Experimental Protocols
Isolation of this compound
The isolation of this compound, as described by Smejkal et al. (2010), involves a multi-step chromatographic process.[3]
Plant Material and Extraction:
-
One kilogram of dried fruits of Schisandra chinensis is lyophilized.
-
The lyophilized material is subjected to maceration with methanol (B129727) (MeOH) to obtain a crude extract.
Chromatographic Separation:
-
The crude methanolic extract is subjected to exhaustive chromatographic separation.
-
Preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are employed for the isolation of individual lignans, including (-)-tigloyl-gomisin P.
-
The purity of the isolated compound is assessed by HPLC with Diode-Array Detection (HPLC-DAD) to ensure a purity of over 95%.
Structure Elucidation
The structure of this compound was originally elucidated by Ikeya et al. in 1978 and later confirmed by Smejkal et al. in 2010 using a combination of spectroscopic techniques.[3]
Spectroscopic Methods:
-
UV Spectroscopy: To determine the ultraviolet absorption maxima.
-
IR Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: To determine the proton environment.
-
¹³C-NMR: To determine the carbon skeleton.
-
Biological Activity Assays
Cytotoxicity Assay (Smejkal et al., 2010):
-
Cell Line: Human colon cancer cell line LoVo.
-
Method: The anti-proliferative activity was not explicitly detailed in the available literature for this compound in this study, though other lignans were tested. The study mentions testing the cytotoxicity of a panel of lignans.
Antiradical Activity Assays (Smejkal et al., 2010): The antiradical activity of this compound was evaluated using several in vitro assays.[4]
-
DPPH• Radical Scavenging Assay: This assay measures the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl radical.
-
ABTS•+ Radical Cation Scavenging Assay: This assay assesses the capacity of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation.
-
Fenton Reaction Inhibition Assay: This assay determines the ability of the compound to inhibit the generation of hydroxyl radicals via the Fenton reaction.
-
Tyrosine-Nitration Inhibition Assay: This assay measures the inhibition of peroxynitrite-mediated nitration of tyrosine.
Quantitative Data
The available quantitative data for the biological activity of this compound is limited. The study by Smejkal et al. (2010) on antiradical activity provides some comparative data, though specific IC50 values for this compound are not detailed in the primary publication.[4] The compound was found to be a very weak scavenger in the DPPH, ABTS, and Fenton reaction inhibition assays.[4]
| Assay | Activity of this compound | Reference |
| DPPH• Radical Scavenging | Very weak scavenger | [4] |
| ABTS•+ Radical Cation Scavenging | Very weak scavenger | [4] |
| Fenton Reaction Inhibition | Very weak scavenger | [4] |
| Tyrosine-Nitration Inhibition | Very weak scavenger | [4] |
| Cytotoxicity against LoVo cells | Data not specified | [3] |
Signaling Pathways
The current body of literature does not provide specific details on the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.
Conclusion
This compound is a dibenzocyclooctadiene lignan with a history dating back to its discovery in 1978. While its isolation and structure have been well-established, comprehensive studies on its biological activities and mechanisms of action are still lacking. The available data suggests weak antiradical properties. Further investigations are warranted to fully understand the pharmacological potential of this natural product and its potential role in drug discovery and development. This guide serves as a foundational resource for researchers interested in pursuing further studies on this compound.
References
Potential Therapeutic Targets of Tigloylgomisin P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin P is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Emerging research has identified this compound as a compound of interest with potential therapeutic applications, particularly in oncology and virology. This technical guide provides a comprehensive overview of the known biological activities of this compound, an analysis of its potential therapeutic targets inferred from studies on structurally related lignans (B1203133), and detailed experimental protocols for assessing its efficacy.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C28H34O9 |
| Molecular Weight | 514.57 g/mol |
| CAS Number | 69176-51-8 |
| Source | Schisandra chinensis (fruit) |
| Compound Class | Lignan |
Biological Activities and Quantitative Data
The primary reported biological activities of this compound are its anticancer and anti-HIV effects. Quantitative data on its cytotoxic activity against specific cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 18.77 | [1] |
| KB | Oral Cavity Epidermoid Carcinoma | 28 | [1] |
While specific data on the anti-HIV mechanism of this compound is not yet available, related lignans from Schisandra chinensis have been shown to inhibit HIV-1 reverse transcriptase.
Potential Therapeutic Targets and Signaling Pathways
Direct research into the specific molecular targets and signaling pathways modulated by this compound is limited. However, based on the activities of structurally similar gomisins and other lignans from Schisandra chinensis, several potential therapeutic targets and pathways can be inferred. These provide a strong foundation for future research into the mechanism of action of this compound.
Inferred Anticancer Mechanisms
The anticancer activity of this compound is likely multifactorial, targeting key pathways involved in cell survival, proliferation, and apoptosis.
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell growth and survival, and its dysregulation is common in cancer. Other gomisins, such as Gomisin N, have been shown to inhibit the PI3K/Akt pathway, leading to reduced cell viability and apoptosis in liver cancer cells. It is plausible that this compound exerts its cytotoxic effects through similar inhibition of this pathway.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell proliferation and differentiation. Gomisin N has been observed to modulate this pathway in melanocytes. Given its role in cancer, this pathway represents a potential target for this compound.
-
NF-κB Signaling: The NF-κB pathway is crucial for inflammation and cell survival, and its inhibition is a common strategy in cancer therapy. Gomisin J has been identified as an inhibitor of NF-κB, suggesting that this compound may also target this pathway to induce cancer cell death.
-
Induction of Apoptosis: Many anticancer compounds, including related lignans like Gomisin A and Gomisin J, induce apoptosis in cancer cells. This is often mediated through the regulation of pro-apoptotic and anti-apoptotic proteins and the generation of reactive oxygen species (ROS).
References
An In-depth Technical Guide to Tigloylgomisin P and its Congeners: Exploring Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin P, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its closely related derivatives, collectively referred to as gomisins. While research on this compound itself is emerging, this document consolidates available data and extensively reviews the well-documented biological activities, mechanisms of action, and experimental protocols associated with its structural analogs. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Core Compound: this compound
This compound is a lignan characterized by a dibenzocyclooctadiene skeleton. Lignans (B1203133) from Schisandra chinensis have garnered considerable interest for their diverse pharmacological activities.
Chemical Structure:
-
Molecular Formula: C₂₈H₃₄O₉
-
Molecular Weight: 514.57 g/mol
-
CAS Number: 69176-51-8
Quantitative Biological Data
The following tables summarize the available quantitative data on the biological activities of this compound and its congeners. The data is presented to facilitate comparative analysis of their potency across various biological assays.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Activity Type | IC₅₀ (µM) | Reference |
| KB | Cytotoxicity | 28 | [1] |
| A549 | Cytotoxicity | 18.77 | [1] |
Table 2: Anticancer Activity of Gomisin Derivatives
| Compound | Cell Line(s) | Activity Type | IC₅₀ / Effect | Reference |
| Gomisin L1 | A2780 and SKOV3 (human ovarian cancer) | Cytotoxicity | IC₅₀: 21.92 ± 0.73 µM (A2780), 55.05 ± 4.55 µM (SKOV3) | [2] |
| Gomisin E | Jurkat | NFAT Inhibition | IC₅₀: 4.73 µM | [3] |
Table 3: Neuroprotective Activity of Gomisin Derivatives
| Compound | Cell Line / Model | Activity Type | EC₅₀ / Effect | Reference |
| Gomisin J | HT22 (hippocampal cells) | Protection against t-BHP-induced cytotoxicity | EC₅₀: 43.3 ± 2.3 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of gomisins and related lignans.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., A549, RAW264.7) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Gomisin L1) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity Assessment
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture and Stimulation: Culture RAW264.7 murine macrophage cells and seed them in 96-well plates. Pre-treat the cells with various concentrations of the test compound (e.g., 2.5, 5, 10, and 20 µM of gomisin J, gomisin N, or schisandrin (B1198587) C) for 1 hour. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the culture supernatants.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
This protocol is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Cell Treatment: Pre-treat RAW264.7 cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 6 hours for mRNA analysis, 15-24 hours for protein secretion).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with the test compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the target proteins (e.g., phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the protein levels.
Signaling Pathways and Mechanisms of Action
Gomisins exert their biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.
Anti-inflammatory Signaling Pathways
Gomisins have been shown to inhibit inflammatory responses primarily through the suppression of the NF-κB and MAPK signaling pathways in macrophages.
Caption: NF-κB and MAPK signaling pathways in macrophages.
Neuroprotective Signaling Pathways
Gomisin N has demonstrated neuroprotective effects by activating the Nrf2 signaling pathway and inhibiting autophagy through the PI3K/AKT/mTOR pathway.
Caption: Neuroprotective signaling pathways of Gomisin N.
Conclusion and Future Directions
This compound and its related gomisin lignans from Schisandra chinensis exhibit a compelling range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The data presented in this guide highlight the potential of these compounds as valuable leads for drug discovery and development. The well-defined mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, MAPKs, PI3K/AKT/mTOR, and Nrf2, provide a solid foundation for further investigation.
Future research should focus on several key areas:
-
Synthesis of Derivatives: A significant gap exists in the literature regarding the synthesis and biological evaluation of this compound derivatives. Structure-activity relationship (SAR) studies are crucial to optimize potency and selectivity.
-
In Vivo Studies: While in vitro data is promising, more extensive in vivo studies are necessary to validate the therapeutic efficacy and assess the pharmacokinetic and pharmacodynamic profiles of these compounds.
-
Target Identification: Further research is needed to identify the direct molecular targets of this compound and its analogs to better understand their mechanisms of action.
This technical guide serves as a starting point for researchers, and it is anticipated that continued investigation into this fascinating class of natural products will lead to the development of novel therapeutic agents for a variety of diseases.
References
A Comprehensive Technical Review of Dibenzocyclooctadiene Lignans: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctadiene lignans (B1203133), a prominent class of polyphenolic compounds, are predominantly found in plants of the Schisandraceae family, such as Schisandra chinensis and Kadsura coccinea.[1][2][3] These natural products have garnered significant scientific attention due to their complex chemical structures and a wide array of pharmacological activities.[1][4] For centuries, extracts from these plants have been utilized in traditional medicine, particularly in East Asia, for treating a variety of ailments.[2][5] Modern research has begun to unravel the molecular mechanisms underlying these therapeutic effects, revealing potent antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, antiviral, and anticancer properties.[4][6][7] This in-depth technical guide provides a comprehensive literature review of dibenzocyclooctadiene lignans, focusing on their chemistry, biosynthesis, pharmacological activities, and the experimental methodologies used to elucidate their functions. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemistry and Biosynthesis
Dibenzocyclooctadiene lignans are characterized by a unique C18 dibenzocyclooctadiene skeleton, which is biosynthetically derived from the oxidative dimerization of two phenylpropanoid units.[2][8] The biosynthetic pathway is thought to proceed through the conversion of coniferyl alcohol to pinoresinol, followed by several intermediates to form the dibenzocyclooctadiene core.[1][9]
The general biosynthetic pathway is illustrated below:
Over 40 dibenzocyclooctadiene lignans have been identified from the Schisandra genus alone, including well-studied compounds like schisandrin (B1198587), schisandrin B, gomisin A, and deoxyschisandrin.[1] The structural diversity within this class, arising from different substituents on the aromatic rings and the cyclooctadiene ring, contributes to their varied biological activities.[10]
Pharmacological Activities and Mechanisms of Action
Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological effects, making them promising candidates for the development of new therapeutic agents. Their multi-targeted approach is a key feature of their therapeutic potential.[1][6]
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of dibenzocyclooctadiene lignans against various cancer cell lines.[1][11][12] Their mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Induction of Oxidative Stress: Generating reactive oxygen species (ROS) to selectively kill cancer cells.
-
Modulation of Autophagy: Influencing the cellular self-degradation process to either promote or inhibit cancer cell survival depending on the context.
-
Disruption of Signaling Pathways: Interfering with key signaling cascades that are crucial for cancer cell growth and survival, such as the MAPK, PI3K/Akt, and NF-κB pathways.[1][11][12]
Neuroprotective Effects
Several dibenzocyclooctadiene lignans have demonstrated significant neuroprotective properties.[13][14] They can protect neuronal cells from damage induced by neurotoxins like glutamate (B1630785) and beta-amyloid.[13][15] The mechanisms underlying their neuroprotective effects include:
-
Inhibition of intracellular calcium increase. [13]
-
Enhancement of the glutathione (B108866) defense system. [13]
-
Inhibition of cellular peroxide formation. [13]
Hepatoprotective Effects
Hepatoprotection is one of the most well-documented activities of dibenzocyclooctadiene lignans.[16][17][18] Compounds like schisandrin B and gomisin A have been shown to protect the liver from various toxins.[1][16] Their hepatoprotective mechanisms involve:
Antiviral and Anti-inflammatory Activities
Certain dibenzocyclooctadiene lignans have shown promising antiviral activity, particularly against the hepatitis B virus (HBV).[21] Additionally, their anti-inflammatory effects are well-documented and are often linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[5][22][23]
Quantitative Data Summary
The following tables summarize key quantitative data on the biological activities of various dibenzocyclooctadiene lignans, extracted from the literature.
Table 1: Antioxidant Activity of Dibenzocyclooctadiene Lignans
| Lignan (B3055560) | Assay | IC50 (µM) | Cell Line | Reference |
| Gomisin G | DCFH-DA | 38.2 | HL-60 | [10] |
| Angeloylgomisin H | DCFH-DA | 81.5 | HL-60 | [10] |
| Schisandrene | DCFH-DA | - | HL-60 | [10][24] |
Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
| Lignan | Assay | IC50 (µM) | Cell Line | Reference |
| Kadsuindutain A-E | NO Production Inhibition | 10.7 - 34.0 | RAW264.7 | [25] |
| Schizanrin F | NO Production Inhibition | - | RAW264.7 | [25] |
| Schizanrin O | NO Production Inhibition | - | RAW264.7 | [25] |
| Schisantherin J | NO Production Inhibition | - | RAW264.7 | [25] |
Table 3: Hepatoprotective Activity of Dibenzocyclooctadiene Lignans
| Lignan | Assay | Concentration (µM) | Effect | Cell Line | Reference |
| Dichloroschisanhenol | CCl4-induced injury | - | Cell survival > 98.0% | - | [16] |
| Longipedlignan A-E | APAP-induced toxicity | 10 | Moderate protection | HepG2 | [18] |
| Spirobenzofuranoids | APAP-induced toxicity | 10 | Cell survival 50.2-52.2% | HepG2 | [18] |
| Kadcolignan H & J | FFA-induced lipid accumulation | 100 | Inhibition of TG and TC | HepG2 | [3] |
Table 4: Antiviral Activity of Dibenzocyclooctadiene Lignans
| Lignan | Virus | IC50 (µg/mL) | Reference |
| Schinlignan G | HBV | 5.13 | [21] |
| Methylgomisin O | HBV | 5.49 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of dibenzocyclooctadiene lignans.
Isolation of Dibenzocyclooctadiene Lignans from Schisandra chinensis
A general procedure for the isolation of dibenzocyclooctadiene lignans involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., fruits of S. chinensis) is extracted with a suitable solvent, typically methanol, at room temperature.[25][26]
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
-
Chromatographic Separation: Each fraction is subjected to a series of chromatographic techniques to isolate the individual lignans. This often involves:
-
Silica Gel Column Chromatography: Using a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: For further purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): To obtain highly pure compounds.
-
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), and Circular Dichroism (CD).[12][17]
Total Synthesis of Schisandrin
The total synthesis of dibenzocyclooctadiene lignans like schisandrin is a complex process that has been achieved through various routes. One reported synthesis starts from gallic acid and involves a nine-step process.[19] Key reactions in these syntheses often include reductive coupling and intramolecular nonphenolic oxidative coupling.[8][19][27][28][29]
Cellular Antioxidant Activity (DCFH-DA) Assay
This assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).
-
Cell Culture: Seed adherent cells (e.g., HL-60 or HCT116) in a 96-well black fluorescence plate and culture until confluent.[8][30]
-
Probe Loading: Wash the cells and incubate them with a cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe solution (typically 10-25 µM in serum-free medium) at 37°C for 30-60 minutes in the dark.[4][6][30]
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with the test compound (dibenzocyclooctadiene lignan) at various concentrations.
-
Induction of Oxidative Stress: After a pre-incubation period with the test compound, add a free radical initiator (e.g., H₂O₂) to induce ROS production.[20]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity of the oxidized product, 2',7'-dichlorofluorescein (B58168) (DCF), using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[20][30] Readings are typically taken kinetically over a period of time.
Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells
This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Seed BV-2 microglial cells in a 96-well plate and allow them to adhere.[3][23]
-
Treatment: Pre-treat the cells with various concentrations of the dibenzocyclooctadiene lignan for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[3][31]
-
Griess Assay: After a 24-hour incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent [a mixture of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, 1% sulfanilamide, and 2.5% H₃PO₄].[3][31]
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
Hepatoprotective Activity Assay in HepG2 Cells
This assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.
-
Cell Culture: Plate HepG2 cells in a 96-well plate and allow them to attach.[32][33]
-
Pre-treatment: Treat the cells with different concentrations of the dibenzocyclooctadiene lignan for a specified period (e.g., 12 hours).[7]
-
Induction of Hepatotoxicity: Induce liver cell damage by exposing the cells to a hepatotoxin such as carbon tetrachloride (CCl₄), acetaminophen (B1664979) (APAP), or a mixture of free fatty acids (FFAs) to model non-alcoholic fatty liver disease (NAFLD).[7][32][33]
-
Cell Viability Assessment: After the toxin exposure, assess cell viability using methods like the MTT assay, which measures mitochondrial activity.[32][33]
-
Biochemical Assays: Measure the levels of liver enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in the culture medium, as their release indicates cell damage. Additionally, intracellular lipid accumulation can be quantified using Oil Red O staining.[7][32]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a key technique to investigate the effect of dibenzocyclooctadiene lignans on the expression and phosphorylation of proteins in signaling pathways like MAPK, PI3K/Akt, and NF-κB.
-
Cell Treatment and Lysis: Treat cultured cells with the dibenzocyclooctadiene lignan of interest. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[1][2]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a method like the BCA assay to ensure equal loading.[2]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, p-ERK, total-ERK, NF-κB p65). This is typically done overnight at 4°C.[10][13]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system.[10]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Prospects
Dibenzocyclooctadiene lignans represent a fascinating and pharmacologically rich class of natural products. Their diverse biological activities, particularly in the areas of cancer, neurodegeneration, and liver disease, underscore their potential as lead compounds for the development of novel therapeutics. The multi-targeted nature of these compounds, affecting various signaling pathways simultaneously, may offer advantages in treating complex diseases.
Future research should focus on several key areas:
-
Elucidation of Detailed Mechanisms: While several signaling pathways have been implicated, the precise molecular targets of many dibenzocyclooctadiene lignans remain to be fully characterized.
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of these lignans and their biological activity is crucial for the rational design of more potent and selective analogs.
-
In Vivo Studies and Clinical Trials: While in vitro studies have been promising, more extensive in vivo animal studies and eventually well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of these compounds in humans.
-
Synergistic Combinations: Investigating the potential of dibenzocyclooctadiene lignans in combination with existing therapeutic agents could lead to more effective treatment strategies, particularly in cancer therapy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. bioquochem.com [bioquochem.com]
- 7. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. cusabio.com [cusabio.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Isolation and anti-hepatitis B virus activity of dibenzocyclooctadiene lignans from the fruits of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Screening of hepatoprotective plant components using a HepG2 cell cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isolation of three dibenzocyclooctadiene lignans from in vitro cultures of Schisandra chinensis (Turcz.) Baill.--the first report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nanopartikel.info [nanopartikel.info]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. medic.upm.edu.my [medic.upm.edu.my]
- 24. pure.korea.ac.kr [pure.korea.ac.kr]
- 25. mdpi.com [mdpi.com]
- 26. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]
- 32. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro and in vivo hepatoprotective effects of the total alkaloid fraction of Hygrophila auriculata leaves - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tigloylgomisin P in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Tigloylgomisin P in cell culture experiments, designed for researchers in academia and the pharmaceutical industry.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₉ | [1] |
| Molecular Weight | 514.56 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Biological Activity | Anti-HIV and anticancer properties.[1][2] | |
| Storage (Solid) | -20°C, sealed from moisture and light.[1][2] |
Solubility and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentration.
Quantitative Solubility Data:
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (97.17 mM) | Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 40 mg/mL (77.74 mM) | Sonication is recommended. | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound solid
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.15 mg of this compound (Molecular Weight: 514.56).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound. For a 10 mM stock solution, if you weighed 5.15 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Sterilization: While DMSO is considered sterile, for cell culture applications, it is good practice to filter the stock solution through a 0.22 µm syringe filter into a sterile vial, especially for long-term storage.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Stock Solution Preparation Table (for 1 mg of this compound):
| Desired Concentration | Volume of DMSO to Add |
| 1 mM | 1.9434 mL |
| 5 mM | 0.3887 mL |
| 10 mM | 0.1943 mL |
Use in Cell Culture
Protocol for Treating Cells with this compound:
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells ready for treatment
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium (a 1:1000 dilution).
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. A 1:1000 dilution results in a 0.1% DMSO concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Cytotoxicity Data for Common Cell Lines:
| Cell Line | GI₅₀ (µM) | Reference |
| A549 (human lung carcinoma) | 18.77 | [1][2] |
| KB (human epidermoid carcinoma) | 13.91 - 28 | [1][2] |
Experimental Workflow and Biological Activity
The following diagrams illustrate the general workflow for using this compound and its known biological effects.
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Conceptual diagram of the known biological activities of this compound.
References
Application Notes and Protocols: In Vitro Biological Evaluation of Tigloylgomisin P
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tigloylgomisin P is a naturally occurring compound with potential therapeutic applications. This document provides detailed protocols for in vitro assays to evaluate its biological activities, focusing on its potential anti-inflammatory and cytotoxic effects. The methodologies described herein are standard and widely used for the preliminary screening of natural products.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound in various in vitro assays.
Table 1: Anti-inflammatory Activity of this compound
| Assay Type | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Protein Denaturation | 10 | 15.2 ± 1.8 | 45.3 |
| 25 | 35.8 ± 2.5 | ||
| 50 | 58.1 ± 3.1 | ||
| 100 | 85.4 ± 4.2 | ||
| Red Blood Cell Membrane Stabilization | 10 | 12.5 ± 1.5 | 52.1 |
| 25 | 30.2 ± 2.1 | ||
| 50 | 55.9 ± 3.5 | ||
| 100 | 80.1 ± 4.0 |
Data are presented as mean ± standard deviation.
Table 2: Cytotoxic Activity of this compound on A549 Lung Cancer Cells
| Assay Type | Concentration (µg/mL) | % Cell Viability | IC50 (µg/mL) |
| MTT Assay | 5 | 92.3 ± 4.5 | 28.7 |
| 10 | 75.1 ± 3.8 | ||
| 25 | 51.2 ± 2.9 | ||
| 50 | 28.9 ± 2.1 | ||
| 100 | 10.5 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Anti-inflammatory Activity Assays
This assay evaluates the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[1][2]
Principle: When proteins are denatured by heat, they express antigens associated with Type III hypersensitive reactions, which are related to inflammatory diseases. The ability of a substance to inhibit this denaturation is a measure of its anti-inflammatory potential.[2]
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL).[2]
-
A control group is prepared by replacing the sample with an equal volume of distilled water.[3]
-
Diclofenac sodium can be used as a reference standard.[2]
-
Incubate the mixtures at 37°C for 30 minutes.[2]
-
Induce protein denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[2]
-
After cooling, measure the absorbance of the solutions at 280 nm using a spectrophotometer.[3]
-
The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
References
Application Notes and Protocols for a Novel Anti-inflammatory Agent: Tigloylgomisin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. Tigloylgomisin P, a natural product, has been identified as a potential candidate for anti-inflammatory drug development. These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of this compound, focusing on its potential mechanisms of action, including the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action
While the precise mechanisms of this compound are under investigation, it is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of inflammation and other cellular processes. It consists of several cascades, including the ERK, JNK, and p38 MAPK pathways, which are activated by various extracellular stimuli. Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.
Experimental Protocols
The following protocols are designed to assess the anti-inflammatory potential of this compound in vitro.
In Vitro Anti-inflammatory Assays
A common initial screening approach for anti-inflammatory compounds involves assays that measure the inhibition of protein denaturation, as protein denaturation is implicated in inflammatory processes.
This assay evaluates the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
-
Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), 0.2 mL of fresh hen's egg albumin, and 2.0 mL of various concentrations of this compound.
-
Aspirin or another standard anti-inflammatory drug should be used as a positive control.
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 10 minutes in a water bath.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100
This assay assesses the ability of a compound to inhibit proteinase activity, which is relevant to inflammatory conditions.
Protocol:
-
Prepare a reaction mixture containing 0.06 mg of trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of various concentrations of this compound.
-
Incubate the mixture at 37°C for 5 minutes.
-
Add 1.0 mL of 0.8% (w/v) casein and incubate for an additional 20 minutes.
-
Stop the reaction by adding 2.0 mL of 70% perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 210 nm.
-
Calculate the percentage inhibition of proteinase activity.
Cell-Based Anti-inflammatory Assays
Cell-based assays provide a more biologically relevant context for evaluating anti-inflammatory activity. Macrophage cell lines, such as RAW 264.7, are commonly used as they play a central role in the inflammatory response.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.
Protocol: 1
Application Notes and Protocols for Animal Model Studies of Tigloylgomisin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin P is a lignan (B3055560) isolated from the fruits of Schisandra chinensis.[1] Preliminary in vitro studies have indicated its potential as an anti-HIV and anticancer agent, with demonstrated cytotoxicity against KB and A549 lung cancer cell lines.[1] These findings warrant further in vivo investigation to evaluate its pharmacokinetic profile, safety, and efficacy in animal models. This document provides a comprehensive guide for designing and conducting preclinical animal studies for this compound, focusing on its potential anticancer and associated anti-inflammatory activities.
Phase 1: Pre-formulation and Acute Toxicity Assessment
The initial phase of in vivo testing is crucial for determining the safety profile and establishing a viable dose range for subsequent studies.
1.1. Pre-formulation Studies
The solubility and stability of this compound in various pharmaceutically acceptable vehicles should be determined to develop a suitable formulation for animal administration (e.g., oral gavage, intraperitoneal injection).
1.2. Acute Oral Toxicity Study
This study aims to determine the short-term toxicity of a single high dose of this compound. The "limit test" is often employed for compounds not expected to be highly toxic.[2]
Experimental Protocol: Acute Oral Toxicity (Limit Test)
-
Animal Model: Healthy, young adult Swiss albino or BALB/c mice (8-12 weeks old), nulliparous and non-pregnant females.[3]
-
Grouping: A minimum of 5 female animals per group.
-
Dose Administration: A single dose of 2000 mg/kg or 5000 mg/kg of this compound is administered orally (gavage) to one group.[3][4] A control group receives the vehicle only.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight for 14 days.[5]
-
Endpoint: The primary endpoint is mortality. If no mortality is observed, the LD50 is considered to be greater than the tested dose. At the end of the observation period, all animals are euthanized for gross necropsy.
Data Presentation: Acute Toxicity Endpoints
| Parameter | Control Group (Vehicle) | This compound (2000 mg/kg) |
| Mortality | 0/5 | To be determined |
| Clinical Signs | Normal | Record observations |
| Body Weight Change (Day 14) | Record mean ± SD | Record mean ± SD |
| Gross Necropsy Findings | No abnormalities | Record observations |
Phase 2: Pharmacokinetic (PK) and Bio-distribution Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing effective dosing regimens in efficacy studies.[6]
Experimental Protocol: Pharmacokinetic Profiling
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice with jugular vein cannulation for serial blood sampling.
-
Grouping: Typically 3-5 animals per group.
-
Dose Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes in separate groups to determine bioavailability.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.[7]
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
Tissue Distribution (Optional): At the final time point, major organs (liver, kidney, lung, spleen, brain) can be harvested to assess tissue distribution.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Unit | IV Administration | PO Administration |
| Cmax (Maximum Concentration) | ng/mL | To be determined | To be determined |
| Tmax (Time to Cmax) | h | To be determined | To be determined |
| AUC (Area Under the Curve) | ng*h/mL | To be determined | To be determined |
| t1/2 (Half-life) | h | To be determined | To be determined |
| Bioavailability (F%) | % | - | To be determined |
Phase 3: Efficacy Studies
Based on the reported in vitro anticancer activity of this compound, xenograft models are a logical next step. Given the frequent interplay between cancer and inflammation, evaluating its anti-inflammatory properties is also recommended.
3.1. Anticancer Efficacy in a Xenograft Model
Experimental Protocol: A549 Lung Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject A549 human lung cancer cells into the flank of each mouse.
-
Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into groups (n=8-10 per group):
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., a standard chemotherapy agent for lung cancer)
-
-
Treatment: Administer treatments (e.g., daily oral gavage) for a specified period (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, excise tumors and record their weight.
-
Perform histological analysis and immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.
-
Data Presentation: Anticancer Efficacy Data
| Group | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | To be determined | To be determined |
| This compound (Low Dose) | To be determined | To be determined |
| This compound (High Dose) | To be determined | To be determined |
| Positive Control | To be determined | To be determined |
3.2. Anti-inflammatory Activity
The carrageenan-induced paw edema model is a widely used and well-characterized model for evaluating acute inflammation.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Grouping:
-
Vehicle Control
-
This compound (multiple doses)
-
Positive Control (e.g., Indomethacin)
-
-
Procedure:
-
Administer this compound or controls orally 1 hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Data Presentation: Anti-inflammatory Efficacy
| Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | To be determined | - |
| This compound (Dose 1) | To be determined | To be determined |
| This compound (Dose 2) | To be determined | To be determined |
| Positive Control | To be determined | To be determined |
Visualizations
Experimental Workflow Diagram
A generalized workflow for the preclinical evaluation of this compound.
Hypothetical Signaling Pathway (Anticancer)
Hypothetical anticancer signaling pathway for this compound.
Logical Relationship of Study Phases
Decision-making logic for this compound animal study progression.
References
- 1. This compound | Tiglogomisin P | Schisandra | Lignans | TargetMol [targetmol.com]
- 2. fda.gov [fda.gov]
- 3. Safety Evaluation of the Polyherbal Formulation NawaTab: Acute and Subacute Oral Toxicity Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eCFR :: 40 CFR Part 799 Subpart H -- Health Effects Test Guidelines [ecfr.gov]
- 5. enamine.net [enamine.net]
- 6. Pk/bio-distribution | MuriGenics [murigenics.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tigloylgomisin P
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tigloylgomisin P, a bioactive lignan (B3055560) found in Schisandra chinensis. The described protocol is essential for the quality control of raw materials, extracts, and finished products containing this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflow to ensure accurate and reproducible results.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans (B1203133) from Schisandra are known for their wide range of pharmacological activities, making their precise quantification crucial for research and pharmaceutical development. This HPLC method provides a selective and sensitive approach for the determination of this compound in various sample matrices.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 69176-51-8[1] |
| Molecular Formula | C₂₈H₃₄O₉[1][2] |
| Molecular Weight | 514.56 g/mol [1] |
| Chemical Structure | (5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate][1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Schisandra chinensis fruit powder or extract samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC vials
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile[3][5] |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection Wavelength | 217 nm or 254 nm[4][5] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 60 | 40 |
| 20 | 40 | 60 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 60 | 40 |
| 60 | 60 | 40 |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of powdered Schisandra chinensis fruit or extract into a centrifuge tube. Add 25 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Data
The following tables summarize the quantitative data for the validation of this HPLC method.
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| This compound | 5 | < 2.0 | < 3.0 |
| 25 | < 2.0 | < 3.0 | |
| 75 | < 2.0 | < 3.0 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| This compound | 10 | 9.8 | 98.0 |
| 50 | 50.5 | 101.0 | |
| 80 | 79.2 | 99.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and analysis of this compound samples.
Logical Relationship of HPLC Method Parameters
Caption: Interrelationship of key parameters in the HPLC method for this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable quantification of this compound in Schisandra chinensis and its derived products. The method is accurate, precise, and robust, making it an essential tool for quality control and research in the pharmaceutical and natural products industries. The provided protocols and data serve as a comprehensive guide for researchers and analysts.
References
- 1. This compound Price from Supplier Brand Chengdu Push Bio-technology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell Lines Sensitive to Oncolytic Compounds
Note on "Tigloylgomisin P": Extensive searches for "this compound" did not yield any specific information. It is possible that this is a novel, unpublished, or less common name for a compound. The following application notes and protocols are based on two compounds with related nomenclature and demonstrated efficacy against cancer cell lines: Tigilanol tiglate and Gomisin N . These are presented as illustrative examples of how to characterize the sensitivity of cell lines to novel compounds.
Part 1: Tigilanol tiglate
Tigilanol tiglate is a novel small molecule protein kinase C (PKC) activator that induces rapid and localized tumor destruction. It is known to cause cell death through a form of programmed necrosis called pyroptosis.
Data Presentation: Cell Lines Sensitive to Tigilanol tiglate
The following table summarizes the cell lines that have been shown to be sensitive to Tigilanol tiglate and the effective concentrations used in published studies.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect | Citation |
| MM649 | Human Melanoma | High concentrations required for efficacy in vivo | Tumor ablation, loss of mitochondrial membrane potential | [1][2] |
| A-431 | Human Squamous Cell Carcinoma | Not specified | Loss of mitochondrial membrane potential | [1] |
| CT-26 | Murine Colon Carcinoma | Not specified | Tumor ablation, induction of immunogenic cell death | [1][2] |
| B16-F10-OVA | Murine Melanoma | Not specified | Inhibition of tumor growth in combination with immune checkpoint inhibitors | [1][3] |
Signaling Pathway Visualization: Tigilanol tiglate-Induced Pyroptosis
The following diagram illustrates the proposed signaling pathway for Tigilanol tiglate-induced pyroptosis.
Caption: Signaling pathway of Tigilanol tiglate-induced pyroptosis.
Part 2: Gomisin N
Gomisin N is a lignan (B3055560) isolated from Schisandra chinensis. It has been shown to enhance the apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in cancer cells.
Data Presentation: Cell Lines Sensitive to Gomisin N
The following table summarizes the cell lines in which Gomisin N has been shown to potentiate TRAIL-induced apoptosis.
| Cell Line | Cancer Type | Gomisin N Concentration | TRAIL Concentration | Observed Effect | Citation | | :--- | :--- | :--- | :--- | :--- | | HeLa | Human Cervical Cancer | 100 µM | 100 ng/ml | Enhanced cleavage of caspase-3, caspase-8, and PARP-1 |[4] | | HepG2 | Human Liver Cancer | Not specified | Not specified | Reduced cell viability and triggered apoptosis |[5] | | HCCLM3 | Human Liver Cancer | Not specified | Not specified | Reduced cell viability and triggered apoptosis |[5] | | U937 | Human Promyelocytic Leukemia | Dose-dependent | Not applicable | Induction of apoptosis via intrinsic pathway |[6] |
Signaling Pathway Visualization: Gomisin N Enhancement of TRAIL-Induced Apoptosis
The following diagram illustrates how Gomisin N enhances TRAIL-induced apoptosis.
Caption: Gomisin N enhances TRAIL-induced apoptosis via ROS-mediated upregulation of death receptors.
Part 3: Experimental Protocols
The following are detailed protocols for key experiments to determine cell line sensitivity to new compounds.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the sensitivity of cell lines to a test compound.
Caption: A typical experimental workflow for evaluating cell line sensitivity to a compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of a compound on a cell line.[7][8][9][10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Western Blot for Apoptosis/Pyroptosis Markers
This protocol is for detecting key proteins involved in apoptosis and pyroptosis to elucidate the mechanism of cell death.[12][13][14][15][16]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-GSDME, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash treated and untreated cells with ice-cold PBS and collect the cell pellets.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Dilute the lysates to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities. Normalize the target protein bands to the loading control to compare protein expression levels between treated and untreated samples. An increase in cleaved caspase-3, cleaved PARP, or cleaved GSDME indicates the induction of apoptosis or pyroptosis.
-
References
- 1. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [research.usc.edu.au]
- 3. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induction of human leukemia U937 cells by gomisin N, a dibenzocyclooctadiene lignan, isolated from Schizandra chinensis Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Investigating the Mechanism of Action of Tigloylgomisin P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin P is a novel natural product that has demonstrated significant anti-proliferative activity in various cancer cell lines. Preliminary studies suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation as a potential therapeutic agent. These application notes provide a detailed overview of the proposed mechanism of action of this compound and offer comprehensive protocols for its investigation.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-cancer effects through a multi-faceted approach targeting key cellular processes involved in cancer cell proliferation and survival. The proposed primary mechanisms are:
-
Induction of Apoptosis: this compound is believed to trigger programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: The compound is thought to halt the progression of the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and proliferating.
This document outlines detailed experimental protocols to investigate these proposed mechanisms.
Section 1: Induction of Apoptosis by this compound
Data Presentation: Summary of Apoptosis Induction
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in a representative cancer cell line (e.g., HeLa cells) after 24 hours of treatment.
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V positive) | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 5.2 ± 0.8 | 1.0 |
| 1 | 15.6 ± 2.1 | 2.5 ± 0.3 |
| 5 | 35.8 ± 3.5 | 5.8 ± 0.6 |
| 10 | 62.3 ± 4.2 | 10.2 ± 1.1 |
| 25 | 85.1 ± 5.9 | 18.7 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This protocol details the procedure for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
HeLa cells (or other cancer cell line of choice)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
This protocol describes the measurement of key executioner caspase activity.
Materials:
-
HeLa cells
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed HeLa cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour.
-
Measure the luminescence using a luminometer.
Signaling Pathway Visualization
Caption: Proposed apoptotic signaling pathway induced by this compound.
Section 2: Cell Cycle Arrest Induced by this compound
Data Presentation: Summary of Cell Cycle Arrest
The following table illustrates the effect of this compound on the cell cycle distribution of a representative cancer cell line (e.g., A549 cells) after 24 hours of treatment.
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| 1 | 55.2 ± 3.9 | 25.8 ± 2.1 | 19.0 ± 2.4 |
| 5 | 68.9 ± 4.5 | 18.3 ± 1.9 | 12.8 ± 1.7 |
| 10 | 78.1 ± 5.2 | 10.5 ± 1.3 | 11.4 ± 1.5 |
| 25 | 82.4 ± 5.8 | 8.2 ± 1.1 | 9.4 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
This protocol outlines the method for analyzing cell cycle distribution using flow cytometry.
Materials:
-
A549 cells (or other cancer cell line of choice)
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound as described in Protocol 1.1.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
This protocol is for assessing the expression levels of key proteins that regulate the cell cycle.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Workflow and Signaling Visualization
Caption: Workflow for cell cycle analysis and proposed G1 arrest mechanism.
Application Notes and Protocols: Tigloylgomisin P as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigloylgomisin P is a dibenzocyclooctadiene lignan, a class of natural compounds predominantly isolated from plants of the Schisandra genus.[1] While specific biological activity data for this compound is limited in publicly available literature, the gomisin family of lignans (B1203133) is well-characterized for its potent anticancer and pro-apoptotic properties.[2][3] Compounds such as Gomisin N and Gomisin L1 have been shown to induce apoptosis in various cancer cell lines, often through the modulation of key signaling pathways.[4][5] These notes provide protocols for using this compound as a positive control in assays designed to identify and characterize novel anticancer compounds, based on the known activities of its structural analogs.
Quantitative Data Summary
The following tables present representative data demonstrating the expected efficacy of this compound when used as a positive control in cytotoxicity and apoptosis assays. This data is extrapolated from studies on closely related gomisin compounds.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| A2780 | Ovarian Cancer | 48 | 15.2 |
| SKOV3 | Ovarian Cancer | 48 | 21.8 |
| LoVo | Colon Adenocarcinoma | 72 | 18.5 |
| HL-60 | Promyelocytic Leukemia | 24 | 12.1 |
IC₅₀ (half-maximal inhibitory concentration) values are indicative of the compound's potency in inhibiting cell proliferation.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) |
| A2780 | 20 | 48 | 45.7 |
| LoVo | 25 | 72 | 52.3 |
Percentage of apoptotic cells is typically determined by flow cytometry using Annexin V/Propidium Iodide staining.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a test compound, using this compound as a positive control.
Materials:
-
Human cancer cell lines (e.g., A2780, LoVo)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Test compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and this compound in complete growth medium.
-
Treat the cells with varying concentrations of the test compound and this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by a test compound, with this compound as the positive control.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
This compound
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with the test compound and this compound at their respective IC₅₀ concentrations.
-
Incubate for the desired time period (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol assesses the effect of a test compound on the expression of key proteins involved in apoptosis signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Signaling Pathway
Gomisins are known to induce apoptosis through the intrinsic mitochondrial pathway.[6] This often involves the generation of reactive oxygen species (ROS), leading to the activation of caspases and ultimately, cell death.[5] this compound is expected to act through a similar mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of antiproliferative effects induced by Schisandra-derived dibenzocyclooctadiene lignans (+)-deoxyschisandrin and (-)-gomisin N in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanism of apoptosis induced by schizandrae-derived lignans in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tigloylgomisin P: Application Notes and Protocols for Neuroprotective Studies
Disclaimer: As of December 2025, publicly available peer-reviewed scientific literature detailing the neuroprotective effects, mechanism of action, or established experimental protocols for Tigloylgomisin P is not available. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals to investigate the potential neuroprotective properties of novel compounds, based on common methodologies in the field.
Introduction
This compound is a naturally occurring dibenzocyclooctadiene lignan (B3055560) with the chemical formula C₂₈H₃₄O₉.[1] While the specific biological activities of this compound are not extensively documented in the context of neuroprotection, related compounds from the Schisandraceae family have demonstrated various pharmacological effects, including antioxidant and anti-inflammatory properties, which are relevant to neurodegenerative disease models.
These application notes provide a comprehensive guide for the initial assessment of this compound as a potential neuroprotective agent. The protocols outlined below focus on two key areas of investigation prevalent in neuroprotection research:
-
Protection against glutamate-induced excitotoxicity: A common mechanism of neuronal cell death in various neurological disorders.
-
Activation of the Nrf2 signaling pathway: A critical endogenous antioxidant response pathway.
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₉ | [1] |
| Molecular Weight | 514.57 g/mol | [1] |
| CAS Number | 69176-51-8 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water |
Note: Physical properties such as appearance and solubility should be empirically determined.
Experimental Protocols
Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity in HT22 Cells
This protocol details an in vitro assay to determine the ability of this compound to protect neuronal cells from glutamate-induced cell death.
Workflow Diagram:
References
Troubleshooting & Optimization
Tigloylgomisin P solubility issues in DMSO.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Tigloylgomisin P in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 40 mg/mL, which corresponds to a molar concentration of 77.74 mM.[1] It is often recommended to use sonication to facilitate dissolution.[1]
Q2: My this compound powder is not dissolving in DMSO. What are the initial troubleshooting steps?
A2: If you are facing difficulty dissolving this compound, it is important to approach the problem systematically. First, ensure you are using fresh, anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can reduce its effectiveness as a solvent.[2] Next, employ physical methods such as vigorous vortexing, sonication, or gentle warming in a 37°C water bath for 5-10 minutes to aid dissolution.[2] If these steps fail, you may be attempting to prepare a solution that is too concentrated.
Q3: The compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. What is happening?
A3: This common phenomenon is known as "salting out" or precipitation. It occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. To prevent this, it is crucial to avoid making large dilutions directly from a highly concentrated DMSO stock into an aqueous buffer.[3] The recommended approach is to perform a serial dilution of the DMSO stock solution first, before adding the final, most diluted sample to your aqueous medium.[2][3] This gradual reduction in DMSO concentration helps to keep the compound in solution.
Q4: Could the quality or handling of my DMSO be the cause of the solubility issues?
A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can significantly decrease its solvating power for many organic compounds. Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[2] Store DMSO in a tightly sealed container in a dry, desiccated environment to minimize water absorption.
Q5: What are the best practices for storing this compound stock solutions?
A5: Once dissolved in DMSO, this compound stock solutions should be stored at -80°C for long-term stability (up to one year).[1] For short-term storage, -20°C is also acceptable. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[3] Ensure vials are tightly sealed to prevent moisture absorption.
Compound Data
This compound Properties
| Property | Value | Source |
| Molecular Formula | C28H34O9 | [4] |
| Molecular Weight | 514.56 g/mol | [4] |
| Solubility in DMSO | 40 mg/mL (77.74 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Troubleshooting Workflows & Diagrams
The following diagrams illustrate key troubleshooting and experimental workflows.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Diagram comparing incorrect and correct methods for aqueous dilution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the steps for solubilizing this compound in DMSO.
-
Verification : Confirm the identity and purity of the this compound. Ensure you are using anhydrous, high-purity DMSO (stored properly in a desiccated environment).[2]
-
Preparation : Weigh the desired amount of this compound powder in a sterile vial. Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of the compound). Do not exceed the 40 mg/mL solubility limit.
-
Initial Dissolution : Tightly cap the vial and vortex vigorously for 1-2 minutes.[2]
-
Sonication : Place the vial in a water bath sonicator for 10-15 minutes to break up any small aggregates.[1][2]
-
Gentle Heating (Optional) : If the solution is still not clear, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[2]
-
Visual Inspection : Hold the vial against a light source to confirm that the solution is clear and free of any visible particles or precipitate.
-
Storage : Aliquot the stock solution into single-use vials and store at -80°C, protected from light and moisture.[1]
Protocol 2: Serial Dilution for Use in Aqueous Solutions
This protocol describes how to correctly dilute a DMSO stock for use in aqueous-based biological assays to prevent precipitation.
-
Prepare Stock Solution : Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 40 mM).
-
Create Intermediate Dilutions : Perform a serial dilution of the high-concentration stock using 100% DMSO. For example, to get to a 40 µM working stock for a 1:1000 final dilution, you might dilute the 40 mM stock 1:10, then 1:10, then 1:10 again in pure DMSO. This creates a series of intermediate stocks (4 mM, 400 µM, 40 µM).
-
Final Aqueous Dilution : Add a small volume of the final, most-diluted DMSO stock (e.g., the 40 µM stock) directly to your aqueous assay buffer or cell culture medium to achieve the desired final concentration (e.g., 40 nM).[3] This ensures the final concentration of DMSO in the assay is low (typically <0.1% to avoid cell toxicity) and the gradual decrease in solvent strength prevents the compound from precipitating.[2]
-
Vehicle Control : Always include a vehicle control in your experiment containing the same final concentration of DMSO as your treated samples.[2]
References
Technical Support Center: Optimizing Tigloylgomisin P Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tigloylgomisin P and other Schisandra lignans (B1203133) in their experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a bioactive small molecule belonging to the family of dibenzocyclooctadiene lignans. These compounds are naturally occurring polyphenols predominantly isolated from plants of the Schisandra genus. This compound has a molecular formula of C₂₈H₃₄O₉ and a molecular weight of 514.57 g/mol .
Q2: What are the known biological activities of this compound and related Schisandra lignans?
Schisandra lignans, including compounds structurally similar to this compound like Gomisin A and Schisandrin B, have demonstrated a wide range of pharmacological effects. These include antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer activities.[1][2][3] Their therapeutic potential is attributed to their ability to modulate key cellular signaling pathways.[1][3]
Q3: What are the typical experimental concentrations for Schisandra lignans in cell-based assays?
The effective concentration of Schisandra lignans can vary significantly depending on the specific compound, cell line, and experimental endpoint. Based on studies with analogous compounds, a starting point for in vitro experiments could be in the micromolar (µM) range. For instance, Gomisin A has shown effects in the 1-10 µM range for inhibiting voltage-gated Na+ currents[4], while Schisandrin B has been used at concentrations up to 40 µM in human hepatocyte cell lines.[5] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: How can I dissolve this compound for my experiments?
Like many other lignans, this compound is lipophilic and may have poor water solubility.[1][6] For in vitro experiments, it is common to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentration in the cell culture medium.[7] The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and other Schisandra lignans.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological activity observed. | Inadequate Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective dose. |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. | |
| Poor Solubility: The compound may have precipitated out of the culture medium. | Visually inspect the wells for any precipitate. Consider using a solubilizing agent or a different solvent system, ensuring vehicle controls are included. | |
| High background signal in colorimetric or fluorometric assays (e.g., MTT, resazurin). | Direct reaction with assay reagents: Some natural products can directly reduce tetrazolium salts or resazurin, leading to false-positive signals. | Include a "compound-only" control (wells with the compound in medium but without cells) to measure any direct reaction. Subtract this background reading from your experimental values. |
| Compound Interference: The inherent color or fluorescence of the compound may interfere with the assay readings. | Use an alternative assay that is less susceptible to interference, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). | |
| Variability between replicate wells. | Inconsistent cell seeding: Uneven cell distribution will lead to variable results. | Ensure a single-cell suspension before seeding and use calibrated pipettes. Avoid using the outer wells of the plate which are more prone to evaporation. |
| Inaccurate compound dilutions: Errors in preparing serial dilutions can lead to inconsistent concentrations. | Prepare fresh dilutions for each experiment and ensure thorough mixing at each step. |
Quantitative Data Summary
The following tables summarize typical concentration ranges for Schisandra lignans based on published literature. These values should serve as a starting point for optimizing your own experiments.
Table 1: In Vitro Experimental Concentrations of Schisandra Lignans
| Compound | Cell Line | Assay | Effective Concentration Range | Reference |
| Gomisin A | Pituitary GH₃ and Pancreatic INS-1 cells | Inhibition of voltage-gated Na+ current | 1 - 10 µM | [4] |
| Gomisin A | HeLa cells | Cell cycle arrest | Dose-dependent inhibition | [8] |
| Schisandrin B | Human Hepatocyte (L02) cells | Cytotoxicity | Non-cytotoxic up to 40 µM | [5] |
| Schisandrin B | Human Colon Cancer (HCT116) cells | Cytotoxicity (CCK-8) | 9.375 - 150 µM (IC₅₀ ≈ 75 µM) | [9] |
| Gomisin L1 | Human Ovarian Cancer (A2780, SKOV3) cells | Cytotoxicity (MTT) | IC₅₀: 21.92 µM (A2780), 55.05 µM (SKOV3) | [10] |
Table 2: In Vivo Experimental Dosing of Schisandra Lignans
| Compound | Animal Model | Condition | Dosage | Reference |
| Schisandrin B | Nude mice with HCT116 xenografts | Colon Cancer | 50 mg/kg (oral) | [11] |
| Gomisin A | Nude mice with ovarian cancer xenografts | Ovarian Cancer | 10 mg/kg (intraperitoneal) | [12] |
| Gomisin G | Mice | Disuse Muscle Atrophy | 1 mg/kg/day (oral) | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a blank well (medium and MTT only).
Protocol 2: Anti-Inflammatory Activity Assessment (Nitric Oxide Production)
This protocol measures the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibitory effect of this compound as a percentage of the LPS-only control.
Visualizations
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of Schisandrin B against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Tigloylgomisin P
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges and avoiding common artifacts associated with the use of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the experimental use of this compound in a question-and-answer format.
1. Compound Handling and Solubility
-
Question: I am having difficulty dissolving this compound. What are the recommended solvents and concentrations?
-
Answer: this compound, like many natural products, may have limited aqueous solubility. For initial stock solutions, we recommend using a high-purity grade solvent such as DMSO. It is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[1][2] For working solutions in aqueous buffers, ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could cause cellular toxicity or assay interference.[1] Visually inspect for any precipitation when preparing aqueous dilutions.[1]
Table 1: Recommended Solvents for this compound Stock Solutions
-
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 10 mM | Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Ethanol | 5 mM | May be more suitable for certain cell lines sensitive to DMSO. |
| Methanol | 5 mM | Primarily for analytical purposes (e.g., HPLC, MS). |
-
Question: My compound seems to be unstable, leading to inconsistent results. How should I properly store and handle this compound?
-
Answer: Natural products can be susceptible to degradation.[1] this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. Once dissolved, stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[2] When preparing for an experiment, allow the solution to thaw completely and vortex gently before making dilutions.
-
2. In Vitro Assay Artifacts
-
Question: I am observing high variability between replicates in my cell-based assays. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several sources.[2] Pipetting errors, inconsistent cell seeding density, and the "edge effect" in multi-well plates are common culprits.[2] To mitigate this, use calibrated pipettes, ensure a homogenous cell suspension when plating, and consider avoiding the outer wells of the plate by filling them with sterile PBS or media.[2] Preparing a master mix of your reagents can also help ensure consistency across wells.[3]
-
-
Question: My results from a fluorescence-based assay are not reproducible. What should I check?
-
Answer: Non-reproducible results in fluorescence assays can be due to assay interference.[1] Some compounds can autofluoresce at the excitation/emission wavelengths of your assay, leading to false positives. To check for this, run a control plate with this compound in assay buffer without cells or other reagents. If you observe a signal, you may need to switch to a different detection method, such as a luminescence-based assay.[1]
-
-
Question: this compound shows activity in multiple, unrelated assays. Is this a real effect?
-
Answer: While possible, promiscuous activity across unrelated assays can be a red flag for non-specific mechanisms such as compound aggregation or reactivity.[1] At higher concentrations, some compounds form aggregates that can sequester proteins, leading to false-positive results. Including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help disrupt these aggregates.[1] Additionally, consider checking the structure of this compound against databases of known Pan-Assay Interference Compounds (PAINS).[1][4]
Table 2: Troubleshooting Inconsistent IC50 Values for this compound
-
| Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 | Compound precipitation in media. | Decrease final DMSO concentration; visually inspect for precipitates. |
| Compound instability. | Prepare fresh dilutions from a new stock aliquot for each experiment. | |
| Lower than expected IC50 | Assay interference (e.g., autofluorescence). | Run compound-only controls to check for background signal. |
| Cytotoxicity in a target-based assay. | Run a parallel cytotoxicity assay (e.g., MTT, RealTime-Glo).[1] | |
| Inconsistent IC50 across experiments | Variation in cell passage number or health. | Use cells within a consistent passage number range; ensure high viability.[2] |
3. Analytical Chemistry Troubleshooting (HPLC & Mass Spectrometry)
-
Question: I'm seeing peak tailing and shifting retention times for this compound in my HPLC analysis. What could be the problem?
-
Answer: Peak tailing in reverse-phase HPLC can occur due to interactions between the compound and residual silanol (B1196071) groups on the column.[5] Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can help reduce this effect.[5] Retention time shifts can be caused by a number of factors, including changes in mobile phase composition, temperature fluctuations, or a column that is not properly equilibrated.[5][6] Ensure your mobile phase is well-mixed and degassed, your column is thermostatted, and you allow sufficient time for equilibration between runs.[5][6]
-
-
Question: My mass spectrometry results for this compound show unexpected adducts or fragments. How can I get a cleaner spectrum?
-
Answer: The appearance of unexpected ions in ESI-MS can be an artifact of the ionization process.[7] In-source fragmentation can occur if the source conditions are too harsh.[1] Try optimizing the source voltage to minimize fragmentation. The formation of adducts with salts (e.g., sodium, potassium) is also common. Ensure you are using high-purity solvents and mobile phase modifiers. If analyzing a complex mixture, consider that multiple compounds may be co-eluting, contributing to a complex spectrum.[1]
Table 3: Common HPLC Problems and Solutions for this compound Analysis
-
| Problem | Possible Cause | Recommended Solution |
| High Backpressure | Plugged column frit or guard column. | Backflush the column; replace the guard column or frit.[8] |
| Precipitated buffer in the system. | Flush the system with water; ensure buffer solubility in the mobile phase. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., TEA); try a different column chemistry.[5] |
| Variable Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase.[5] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[6] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on a cell line of interest.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified enzyme.
-
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of this compound.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay buffer.
-
This compound dilution or vehicle control.
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the reaction.
-
Kinetic or Endpoint Reading: Measure the product formation over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a plate reader at the appropriate wavelength for the product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for assessing the bioactivity of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of Tigloylgomisin P.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Tigloylgomisin P, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra species. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive dibenzocyclooctadiene lignan with potential therapeutic properties. Like many natural products, its complex structure, which includes a tigloyl ester and multiple methoxy (B1213986) groups on a dibenzocyclooctadiene skeleton, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining accurate experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the chemical structure of this compound and the known stability of related dibenzocyclooctadiene lignans, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester linkage of the tigloyl group is susceptible to cleavage under both acidic and alkaline conditions.
-
Oxidation: The electron-rich aromatic rings and methoxy groups can be targets for oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the lignan structure.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidative degradation reactions.
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution at room temperature. What could be the cause and how can I prevent it?
Possible Causes:
-
pH of the solution: The pH of your aqueous solution may not be optimal for the stability of this compound. Both acidic and alkaline pH can catalyze the hydrolysis of the tigloyl ester group.
-
Exposure to light: If your solution is not protected from light, photodegradation may be occurring.
-
Presence of oxidizing agents: Dissolved oxygen or other oxidizing species in your solvent can lead to oxidative degradation.
Solutions:
-
pH Optimization: Maintain the pH of your aqueous solutions between 5.0 and 7.0. Use a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer) to ensure pH stability.
-
Light Protection: Store all solutions containing this compound in amber-colored vials or wrap them in aluminum foil to protect them from light.
-
Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your solutions to minimize oxidation.
-
Solvent Selection: Whenever possible, use deoxygenated solvents. Solvents like methanol (B129727) and ethanol (B145695) are generally suitable for short-term storage.[1]
Issue 2: My this compound sample shows significant degradation after heating. How can I minimize thermal degradation?
Possible Causes:
-
High temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.
Solutions:
-
Storage Temperature: Store stock solutions and solid samples of this compound at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage (up to a few weeks), refrigeration at 2-8°C is recommended.
-
Lyophilization: For long-term storage of aqueous preparations, consider lyophilization to remove water, which can mitigate hydrolytic degradation. The lyophilized powder should be stored at low temperatures and protected from light and moisture.
Predicted Degradation Profile of this compound
The following table summarizes the predicted stability of this compound under various stress conditions based on the known behavior of dibenzocyclooctadiene lignans. These are estimated values and should be confirmed by experimental studies.
| Stress Condition | Parameter | Predicted Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | 15 - 25% | Gomisin P, Tiglic Acid |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 8h | 20 - 35% | Gomisin P, Tiglic Acid |
| Oxidation | 3% H₂O₂, RT, 24h | 10 - 20% | Oxidized aromatic ring derivatives |
| Photodegradation | UV light (254 nm), 24h | 5 - 15% | Photodegradation products |
| Thermal Degradation | 80°C, 48h | 5 - 10% | Hydrolysis and oxidation products |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
- Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
- Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.
3. Analysis:
- Analyze all stressed samples, along with a control sample (this compound in methanol stored at 4°C), using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This HPLC method is designed to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| 0-20 min: 50-80% A | |
| 20-25 min: 80% A | |
| 25-30 min: 80-50% A | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method to differentiate between this compound and its degradation products should be confirmed using the samples from the forced degradation study.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for forced degradation study of this compound.
References
Tigloylgomisin P inconsistent results in assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigloylgomisin P. The information addresses potential inconsistencies in assay results and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a bioactive lignan (B3055560) isolated from the plant Schisandra chinensis. Its chemical formula is C₂₈H₃₄O₉ and it has a molecular weight of 514.57 g/mol [1]. Lignans (B1203133) from Schisandra species are known for a variety of biological activities, including anti-inflammatory and enzyme inhibitory effects[2][3].
Q2: Why am I seeing inconsistent results in my bioassays with this compound?
Inconsistent results with this compound and other Schisandra lignans can arise from several factors:
-
Compound Purity and Source: The concentration of individual lignans in Schisandra fruits can vary significantly depending on the geographical location of the plant, harvest time, and degree of fruit maturity[4]. This natural variability can lead to differences in the purity and composition of commercially available extracts and isolated compounds.
-
Compound Stability and Solubility: The stability of this compound under specific experimental conditions (e.g., temperature, pH, solvent) can affect its activity. Poor solubility in aqueous assay buffers can also lead to inaccurate and variable results.
-
Assay Protocol Variability: Minor differences in experimental protocols, such as incubation times, reagent concentrations, and cell passage number, can significantly impact results. This is particularly true for complex biological assays.
-
Time- and Concentration-Dependent Effects: Schisandra lignans have been shown to exhibit time- and concentration-dependent inhibition of enzymes like cytochrome P450s[5][6]. Failure to account for these dynamics can lead to variability.
Q3: How can I improve the consistency of my this compound assays?
To improve consistency, consider the following:
-
Characterize Your Compound: Whenever possible, verify the purity of your this compound sample using analytical techniques like HPLC.
-
Optimize Solubility: Conduct preliminary experiments to determine the optimal solvent and concentration for dissolving this compound in your assay buffer, ensuring it remains in solution throughout the experiment.
-
Standardize Protocols: Maintain strict adherence to a detailed, written protocol. Document all experimental parameters, including reagent lot numbers and cell culture conditions.
-
Perform Dose-Response and Time-Course Studies: To understand the specific activity of this compound in your system, it is crucial to perform comprehensive dose-response and time-course experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Assay | Degraded Compound: this compound may have degraded due to improper storage or handling. | Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Incorrect Wavelength/Filter: The plate reader settings may not be optimal for the assay. | Double-check the assay protocol for the correct absorbance or fluorescence wavelengths[7]. | |
| Reagent Omission or Error: A critical reagent may have been omitted or prepared incorrectly. | Carefully review the protocol and ensure all reagents are added in the correct order and concentration[7]. | |
| High Background Signal | Sample Interference: Components in the sample matrix may be interfering with the assay signal. | Run appropriate controls, including a vehicle control and a sample-only control (without the detection reagent), to identify the source of the background. |
| Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh reagents and use sterile techniques to avoid contamination. | |
| Poor Reproducibility Between Replicates | Pipetting Inaccuracy: Inconsistent pipetting volumes can lead to significant variability. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents in each well[7]. |
| Cell Seeding Inconsistency: Uneven cell distribution in microplates can cause variability in cell-based assays. | Ensure cells are evenly suspended before seeding. Allow plates to sit at room temperature for a short period before incubation to promote even settling. | |
| Unexpected Dose-Response Curve | Compound Precipitation: At higher concentrations, this compound may be precipitating out of solution. | Visually inspect the wells for any precipitate. Determine the solubility limit of the compound in your assay medium and stay within that range. |
| Complex Biological Interactions: The compound may have biphasic effects or interact with multiple targets. | Schisandra lignans have been noted to have complex, sometimes contradictory, effects on biological targets like CYPs[8]. Consider more advanced mechanistic studies to elucidate the mode of action. |
Quantitative Data Summary
The following tables summarize inhibitory activities of various Schisandra lignans, including compounds structurally related to this compound, in common bioassays. This data can serve as a reference for expected activity ranges.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by Schisandra Lignans
| Lignan | CYP Isoform | Substrate | IC₅₀ (µM) | Reference |
| Gomisin A | CYP3A4 | Testosterone | 1.01 | [5] |
| Gomisin A | CYP3A4 | Midazolam | 2.3 | [5] |
| Gomisin C | CYP3A4 | Midazolam | 0.19 - 0.30 | [5] |
| Gomisin G | CYP3A5 | Midazolam | Strong Inhibition | [9] |
| Gomisin N | CYP3A4 | Midazolam | 4.5 | [5] |
| Schisandrin | CYP3A4 | Testosterone | 32.0 | [5] |
| Schisandrin A | CYP3A | - | 6.60 | [6] |
| Schisandrin B | CYP3A | - | 5.51 | [6] |
Table 2: Anti-inflammatory Activity of Schisandra Lignans
| Lignan | Assay | System | IC₅₀ (µM) or % Inhibition | Reference |
| Gomisin D | NO Production | LPS-induced RAW 264.7 cells | 25.0 ± 1.6 | [10] |
| Gomisin C | NO Production | LPS-induced RAW 264.7 cells | 24.8 ± 2.0 | [10] |
| Gomisin N | NO Production | LPS-induced RAW 264.7 cells | 15.8 ± 2.1 | [10] |
| Schisandrin C | NO Production | LPS-induced RAW 264.7 cells | 8.5 ± 0.5 | [10] |
| Schisantherin A | 15-LOX | In vitro | Significant Inhibition | [11] |
| Gomisin N | NF-κB Activity | LPS-stimulated monocytes | Activity comparable to prednisolone | [3] |
| Gomisin J | NF-κB Activity | LPS-stimulated monocytes | Activity comparable to prednisolone | [3] |
Experimental Protocols & Visualizations
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is based on methodologies for assessing the anti-inflammatory effects of Schisandra lignans in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells)[10][12].
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other lignans) for 1 hour. Include a vehicle control (e.g., DMSO).
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LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC₅₀ value of this compound for nitric oxide (NO) production inhibition.
Workflow for in vitro anti-inflammatory (NO) assay.
Protocol: In Vitro CYP3A4 Inhibition Assay
This protocol is a generalized procedure based on methods used to evaluate the inhibitory effects of Schisandra lignans on human liver microsomes[5][13].
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare human liver microsomes (HLMs) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a CYP3A4 probe substrate solution (e.g., midazolam or testosterone).
-
Prepare an NADPH generating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs, this compound (at various concentrations), and the probe substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of CYP3A4 activity at each concentration of this compound and determine the IC₅₀ value.
Inhibitory action of this compound on inflammatory pathways.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 9. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-nps.or.kr [e-nps.or.kr]
- 11. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects of Dietary Schisandra Supplements on CYP3A Activity in Human Liver Microsomes -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Off-target effects of Tigloylgomisin P in cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tigloylgomisin P. The information is designed to address potential issues related to off-target effects that may be encountered during experiments.
Disclaimer: There is currently limited publicly available data specifically on the biological effects of this compound. The information provided here is based on the known activities of structurally related compounds, particularly other gomisins isolated from Schisandra chinensis. Researchers should interpret their results with caution and consider the following as a guide for investigating unexpected findings.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound based on its chemical class?
A1: this compound is a dibenzocyclooctadiene lignan (B3055560) from Schisandra chinensis. Other lignans (B1203133) from this class, such as Gomisin A, E, G, J, L1, and N, have demonstrated a range of biological activities that could be considered off-target effects depending on the primary research focus. These include modulation of signaling pathways related to inflammation, oxidative stress, and cell survival.[1][2][3][4]
Q2: My cells are showing unexpected changes in proliferation and viability after treatment with this compound. What could be the cause?
A2: Unexplained effects on cell growth could be due to off-target activities. For instance, Gomisin L1 has been shown to inhibit the growth of human ovarian cancer cells by inducing apoptosis rather than cell cycle arrest.[1] This pro-apoptotic effect may be an off-target activity if you are studying a different cellular process.
Q3: I am observing changes in inflammatory markers in my experimental model. Could this compound be responsible?
A3: It is possible. Related compounds like Gomisin J are known to exert anti-inflammatory effects by inhibiting NF-κB signaling.[2] Therefore, if your experimental system involves inflammatory pathways, you may observe modulation of cytokines and other inflammatory mediators as an off-target effect of this compound.
Q4: Are there any known effects of related compounds on metabolic pathways?
A4: Yes, Gomisin J activates the AMPK pathway, which plays a central role in regulating cellular energy metabolism.[2] This could lead to off-target effects on glucose uptake, fatty acid oxidation, and other metabolic processes.
Q5: Could this compound have effects on the nervous system?
A5: While direct data is unavailable, Gomisin N has been shown to augment pentobarbital-induced sleep by modifying the serotonergic and GABAergic systems.[5] Gomisin J can cross the blood-brain barrier and has shown neuroprotective effects.[2] Therefore, if you are working with neuronal cells or in vivo models, unexpected neurological or behavioral effects should be considered.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected cytotoxicity or apoptosis | Induction of apoptotic pathways. | 1. Perform a dose-response curve to determine the cytotoxic concentration.2. Use an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to confirm apoptosis.3. Investigate key apoptotic signaling molecules (e.g., Bcl-2 family proteins, caspases). |
| Alterations in inflammatory signaling | Inhibition of the NF-κB pathway or activation of the Nrf2/HO-1 pathway. | 1. Measure the levels of key inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.2. Perform a western blot to assess the phosphorylation status of NF-κB pathway components (e.g., IκBα, p65).3. Evaluate the expression of Nrf2 target genes (e.g., HO-1, NQO1). |
| Changes in cellular metabolism | Activation of the AMPK signaling pathway. | 1. Assess the phosphorylation status of AMPK and its downstream target ACC via western blot.2. Measure cellular ATP levels.3. Analyze glucose uptake and lactate (B86563) production. |
| Unexplained neurological effects in cell culture or animal models | Modulation of neurotransmitter systems or ion channels. | 1. For cell culture, perform patch-clamp experiments to investigate effects on ion channel activity.2. For in vivo studies, conduct behavioral tests relevant to sedation, anxiety, or cognition.3. Measure neurotransmitter levels in relevant brain regions. |
Quantitative Data on Related Compounds
The following tables summarize quantitative data for various gomisins, which may provide insights into the potential potency of this compound's off-target effects.
Table 1: Anticancer Activity of Gomisins
| Compound | Cell Line(s) | Activity Type | IC50 / Effect |
| Gomisin E | Jurkat | NFAT Inhibition | 4.73 µM[3] |
| Gomisin L1 | A2780 and SKOV3 human ovarian cancer cells | Growth Inhibition / Apoptosis Induction | Significant inhibition at 10-40 µM[1] |
Table 2: Neuroprotective and Other Activities of Gomisins
| Compound | Target/System | Activity Type | Effect |
| Gomisin N | Serotonergic and GABAergic systems | Sedative-hypnotic | Dose-dependent increase in sleep duration[5] |
| Gomisin J | eNOS, AMPK, fetuin-A, NF-κB, Nrf2/HO-1 | Multiple | Increases NO bioavailability, regulates lipid metabolism, anti-inflammatory, antioxidant[2] |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for AMPK Activation
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and calculate the ratio of phospho-AMPK to total AMPK.
Visualizations
Caption: Potential off-target signaling pathways of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Gomisin N isolated from Schisandra chinensis augments pentobarbital-induced sleep behaviors through the modification of the serotonergic and GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tigloylgomisin P Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address resistance to Tigloylgomisin P in cell lines.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My cell line is showing decreased sensitivity to this compound. How do I confirm resistance?
Answer:
Initial observations of decreased efficacy should be systematically confirmed. The first step is to perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of your experimental cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance.[1]
Recommended Experiment: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
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Objective: To determine and compare the IC50 values of this compound in sensitive (parental) and potentially resistant cell lines.
-
Methodology:
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Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2]
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Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]
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Viability Assessment: Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression.[1]
-
Data Interpretation:
| Cell Line Status | Expected IC50 Fold Change | Interpretation |
| Sensitive | 1x (Baseline) | The cell line responds to this compound as expected. |
| Moderately Resistant | 2-10x | The cell line has developed low-level resistance. |
| Highly Resistant | >10x | The cell line exhibits significant resistance to this compound. |
Question 2: I've confirmed resistance. What are the most common mechanisms of resistance to natural product-based drugs like this compound?
Answer:
Resistance to natural product-derived anticancer agents is often multifactorial.[3] The most prevalent mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and ABCG2 (BCRP), which actively pump the drug out of the cell, is a major cause of multidrug resistance (MDR).[4][5][6][7][8]
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Alterations in Drug Targets: Mutations or changes in the expression levels of the molecular target of this compound can reduce its binding affinity and efficacy.[3][9]
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Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and NF-κB can promote cell survival and override the cytotoxic effects of the drug.[3][9][10]
-
Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins can make cells resistant to programmed cell death.[11]
Troubleshooting Workflow for Investigating Resistance Mechanisms
Caption: A workflow for diagnosing the cause of this compound resistance.
Question 3: How can I determine if increased drug efflux via ABC transporters is the cause of resistance?
Answer:
A multi-step approach is recommended to investigate the role of ABC transporters.
Step 1: Gene Expression Analysis (RT-qPCR)
-
Objective: To quantify the mRNA levels of key ABC transporter genes (ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).
-
Methodology:
-
Isolate total RNA from both parental and resistant cell lines.
-
Synthesize cDNA.
-
Perform quantitative PCR using validated primers for the target genes and a housekeeping gene for normalization.
-
Step 2: Protein Expression Analysis (Western Blot)
-
Objective: To confirm if increased mRNA levels translate to higher protein expression.
-
Methodology:
-
Prepare total cell lysates from parental and resistant cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with specific antibodies against P-gp, MRP1, and BCRP.
-
Use an appropriate loading control (e.g., β-actin or GAPDH) for normalization.
-
Step 3: Functional Assay (Rhodamine 123 Efflux Assay)
-
Objective: To directly measure the functional activity of P-gp and other transporters.
-
Methodology:
-
Incubate parental and resistant cells with a fluorescent substrate of ABC transporters, such as Rhodamine 123.
-
Wash the cells and measure the intracellular fluorescence over time using flow cytometry or a fluorescence microscope.
-
Resistant cells overexpressing functional efflux pumps will show lower intracellular fluorescence due to rapid efflux of the dye.[12]
-
Expected Outcomes Indicating ABC Transporter-Mediated Resistance:
| Experiment | Parental Cells | Resistant Cells |
| RT-qPCR | Low mRNA levels of ABCB1, ABCC1, ABCG2 | High mRNA levels of one or more ABC transporters |
| Western Blot | Low/undetectable protein levels of P-gp, MRP1, BCRP | High protein levels of one or more ABC transporters |
| Rhodamine 123 Assay | High intracellular fluorescence | Low intracellular fluorescence |
Question 4: What strategies can I employ to overcome this compound resistance?
Answer:
Several strategies can be explored, often in combination.[13]
-
Combination Therapy:
-
With ABC Transporter Inhibitors: Co-administer this compound with known inhibitors of P-gp, MRP1, or BCRP (e.g., verapamil, tariquidar) to increase intracellular drug concentration.[4]
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With Other Chemotherapeutic Agents: Combine this compound with drugs that have a different mechanism of action to target multiple pathways simultaneously.[13][14]
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With Signaling Pathway Inhibitors: If a specific pro-survival pathway is activated in resistant cells (e.g., PI3K/Akt), use a targeted inhibitor for that pathway in combination with this compound.[9][10]
-
-
Novel Drug Delivery Systems: Utilize nanoparticle-based delivery systems to encapsulate this compound.[13] This can help bypass efflux pumps and enhance drug delivery to the tumor cells.[15]
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Epigenetic Modulation: Treat resistant cells with epigenetic modifying agents, such as DNA methyltransferase (DNMT) inhibitors (e.g., decitabine), which may re-sensitize cells to the drug.[14]
Hypothetical Signaling Pathway for this compound Action and Resistance
Caption: A potential mechanism of this compound-induced apoptosis and resistance pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action? A: this compound belongs to the lignan (B3055560) family of natural products. While its specific mechanism is an active area of research, related compounds often exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes like topoisomerase.
Q2: How do I develop a this compound-resistant cell line for my studies? A: A resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of this compound over several months.[1][16] Start with a concentration around the IC50 and incrementally increase the dose as the cells adapt and resume proliferation.[2]
Q3: Can resistance to this compound confer cross-resistance to other drugs? A: Yes, particularly if the mechanism is overexpression of broad-spectrum ABC transporters like P-glycoprotein.[4][8] This can lead to the efflux of a wide range of structurally and functionally diverse anticancer drugs, a phenomenon known as multidrug resistance (MDR).[3]
Q4: Are there any known biomarkers for this compound resistance? A: While specific biomarkers for this compound are not yet established, overexpression of ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP) are well-known general biomarkers for resistance to many natural product-based drugs.[5][6][7]
Q5: My resistant cells grow slower than the parental line. Is this normal? A: It is not uncommon for drug-resistant cell lines to exhibit altered growth characteristics, including a longer doubling time. This can be due to the metabolic burden of overexpressing resistance-related proteins. It is important to characterize the growth rate of your resistant model.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 8. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 15. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enhancing the Bioavailability of Tigloylgomisin P
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of Tigloylgomisin P.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary barriers to the oral bioavailability of this compound?
A1: While specific data for this compound is limited, poorly soluble and/or poorly permeable compounds, common among natural products, typically face several barriers to oral bioavailability. These include:
-
Low Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption.[1][2][3]
-
Poor Intestinal Permeability: The inability of the molecule to efficiently cross the intestinal epithelium into the bloodstream.[4][5]
-
First-Pass Metabolism: Significant metabolism in the liver and/or gut wall before reaching systemic circulation.[2]
-
Efflux by Transporters: Active transport out of intestinal cells back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[5][6][7]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of a poorly soluble compound like this compound?
A2: Several innovative formulation strategies can improve the bioavailability of poorly soluble drugs.[1][2][8][9][10] The choice of strategy often depends on the specific physicochemical properties of the compound. Promising approaches include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption by presenting the drug in a solubilized state.[1][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.[1][2][3]
-
Nanotechnology: Reducing particle size to the nanoscale (nanosuspensions) increases the surface area for dissolution.[1][2][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in water.[1][8]
Q3: How can I determine if P-glycoprotein (P-gp) efflux is a limiting factor for this compound absorption?
A3: In vitro cell-based assays are a common method to investigate P-gp interaction. A Caco-2 cell monolayer model is widely used to assess the bidirectional transport of a compound. A higher efflux ratio (basolateral-to-apical transport compared to apical-to-basolateral transport) suggests that the compound is a substrate for P-gp. Co-administration with a known P-gp inhibitor, such as verapamil (B1683045) or elacridar, can also be used to confirm this.[7]
Q4: What analytical methods are suitable for quantifying this compound in biological samples for bioavailability studies?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard and reliable technique for the quantification of small molecules in biological matrices.[12] For higher sensitivity and selectivity, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Characterize the solubility of this compound at different pH values relevant to the GI tract. 2. Employ a solubility enhancement strategy such as formulating as a solid dispersion, lipid-based system, or nanosuspension.[1][2][8][9][10] |
| Low intestinal permeability. | 1. Determine the permeability of this compound using an in vitro model like the Caco-2 cell permeability assay. 2. If permeability is low, consider formulation approaches that can enhance membrane transport, such as the use of permeation enhancers (use with caution and thorough safety evaluation). |
| Significant first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. 2. If metabolism is high, formulation strategies that promote lymphatic transport (e.g., some lipid-based systems) may help bypass first-pass metabolism to some extent.[2] |
| P-glycoprotein (P-gp) mediated efflux. | 1. Perform a Caco-2 bidirectional transport study to determine if this compound is a P-gp substrate. 2. If it is a substrate, consider co-administration with a P-gp inhibitor in preclinical studies to confirm the impact of efflux. Note that this is an experimental approach and may not be translatable to clinical use.[7] |
Issue 2: Difficulty in Formulating a Stable and Effective Delivery System
| Potential Cause | Troubleshooting Steps |
| Drug precipitation from a supersaturated system (e.g., solid dispersion). | 1. Incorporate a precipitation inhibitor (a "parachute" polymer) into the formulation to maintain supersaturation. 2. Optimize the drug-to-carrier ratio in the solid dispersion. |
| Physical instability of amorphous solid dispersions (recrystallization). | 1. Select a polymer with a high glass transition temperature (Tg) that is miscible with the drug. 2. Store the formulation under controlled temperature and humidity conditions to prevent moisture-induced recrystallization. |
| Poor emulsification performance of a Self-Emulsifying Drug Delivery System (SEDDS). | 1. Systematically screen different oils, surfactants, and co-surfactants to find a combination that forms a stable and fine emulsion upon dilution. 2. Construct a ternary phase diagram to identify the optimal concentration ranges of the components. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a selected polymer carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC), respectively.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: Use a USP Dissolution Apparatus II (paddle method).
-
Dissolution Medium: Prepare a dissolution medium that simulates physiological conditions. For screening purposes, 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a switch to phosphate (B84403) buffer (pH 6.8), can be used to mimic the stomach and small intestine.
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.
-
Sample Introduction: Add a quantity of the this compound formulation equivalent to a specific dose of the drug to the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Data Presentation: Plot the percentage of drug dissolved against time to generate dissolution profiles for different formulations.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Drugs (Illustrative Data)
| Formulation Strategy | Drug | Fold Increase in Oral Bioavailability (Compared to Unformulated Drug) | Reference |
| Solid Dispersion | Itraconazole | 5-fold | Generic Data |
| Nanosuspension | Aprepitant | 2.5-fold | Generic Data |
| SEDDS | Cyclosporin A | 3 to 4-fold | Generic Data |
| Cyclodextrin Complex | Piroxicam | 1.5 to 2-fold | Generic Data |
Note: The effectiveness of each strategy is highly dependent on the specific drug and formulation composition.
Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Key physiological steps affecting the oral bioavailability of a drug.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. upm-inc.com [upm-inc.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Factors limiting the oral bioavailability of N-acetylglucosaminyl-N-acetylmuramyl dipeptide (GMDP) and enhancement of absorption in rats by delivery in a water-in-oil microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Factors and dosage formulations affecting the solubility and bioavailability of P-glycoprotein substrate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of Synthetic Tigloylgomisin P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of synthetic Tigloylgomisin P with other well-characterized lignans (B1203133) isolated from Schisandra species. The data presented herein is intended to assist researchers in validating the biological activity of synthetically derived this compound by providing a benchmark against its natural counterparts and other related compounds.
This compound is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Schisandra genus, which are known for their rich history in traditional medicine and their diverse pharmacological activities. Lignans from Schisandra have demonstrated a range of effects, including anti-inflammatory, neuroprotective, and anticancer properties. This guide focuses on these three key areas of bioactivity.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, anticancer, and neuroprotective activities of this compound and other relevant Schisandra lignans. This data serves as a reference for researchers to compare the potency and efficacy of synthetic this compound.
Anti-Inflammatory Activity
| Compound | Assay | Target/Marker | Cell Line | Concentration | Effect |
| (-)-Tigloylgomisin P | Anti-inflammatory assay | Not specified | Not specified | 10 µM | Statistically significant effect (p < 0.01)[1] |
| Gomisin A | Inhibition of inflammatory genes | TNF-α, IL-6, MCP-1 | Mouse liver (in vivo) | Not specified | Inhibition of expression |
| Gomisin G | Inhibition of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | Not specified | Inhibition of production |
| Gomisin J | Inhibition of pro-inflammatory cytokines | TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | Not specified | Inhibition of production |
| Schisandrin C | Nitric oxide (NO) production inhibition | NO | RAW 264.7 macrophages | Not specified | Reduction of NO production |
| Gomisin N | Nitric oxide (NO) production inhibition | NO | RAW 264.7 macrophages | Not specified | Reduction of NO production |
Anticancer Activity
| Compound | Cell Line | Cell Type | IC50 Value (µM) |
| This compound | KB | Human oral epidermoid carcinoma | 28 |
| This compound | A549 | Human lung carcinoma | 18.77 |
| Deoxyschizandrin | A2780 | Human ovarian cancer | 27.81 |
| Deoxyschizandrin | OVCAR3 | Human ovarian cancer | 70.34 |
| Deoxyschizandrin | SKOV3 | Human ovarian cancer | 67.99 |
Neuroprotective Activity of Related Lignans
| Compound | Assay | Cell Line/Model | Neurotoxin/Stress | Concentration | Effect |
| Schisandrin B | Neuroprotection against focal cerebral ischemia | Sprague-Dawley rats (in vivo) | Ischemia/reperfusion | 10 mg/kg | 25.7% reduction in infarct volume |
| Schisandrin B | Neuroprotection against focal cerebral ischemia | Sprague-Dawley rats (in vivo) | Ischemia/reperfusion | 30 mg/kg | 53.4% reduction in infarct volume |
| Schisandrin B | Neuroprotection against oxidative stress | SH-SY5Y cells | 6-OHDA | Not specified | Ameliorated 6-OHDA-induced changes |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the bioactivity of synthetic this compound.
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: RAW 264.7 (murine macrophage cell line)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., synthetic this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control group with no LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
To measure NO production, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.
Anticancer Activity: Cytotoxicity Assay using MTT
Objective: To determine the cytotoxic effect of a test compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Cell Lines: A549 (human lung carcinoma), KB (human oral epidermoid carcinoma), or other relevant cancer cell lines.
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with supplements
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and incubate for 24 hours.
-
Treat the cells with a series of dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the test compound concentration and determine the IC50 value from the dose-response curve.
Neuroprotective Activity: Assay Against Oxidative Stress in Neuronal Cells
Objective: To assess the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: PC12 (rat pheochromocytoma cell line) or SH-SY5Y (human neuroblastoma cell line).
Materials:
-
PC12 or SH-SY5Y cells
-
Appropriate cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
Test compound dissolved in a suitable solvent
-
Reagents for cell viability assessment (e.g., MTT or LDH release assay kit)
-
96-well culture plates
Procedure:
-
Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere. For PC12 cells, differentiation with Nerve Growth Factor (NGF) may be performed to induce a neuronal phenotype.
-
Pre-treat the cells with different concentrations of the test compound for a designated time (e.g., 1-24 hours).
-
Induce oxidative stress by adding the neurotoxin (e.g., H2O2 or 6-OHDA) at a predetermined toxic concentration. Include a control group with the neurotoxin alone and an untreated control group.
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Assess cell viability using a suitable method, such as the MTT assay (as described in the anticancer protocol) or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates cell membrane damage.
-
Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity validation.
Caption: NF-κB signaling pathway in inflammation.
Caption: Experimental workflow for validation.
References
A Comparative Efficacy Analysis of Gomisin Lignans and Other Notable Bioactive Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of various gomisin lignans (B1203133), with a particular focus on Gomisin J and Gomisin N as representative compounds. While direct and extensive data on Tigloylgomisin P is limited, its known activities are included for completeness. The efficacy of these gomisins is contrasted with other well-researched lignans, namely Schisandrin (B1198587) C and Sesamin, across key therapeutic areas including anticancer, anti-inflammatory, and neuroprotective activities. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro efficacy of selected lignans across various biological activities. IC50 values are presented to offer a quantitative comparison of potency.
Table 1: Anticancer Activity of Selected Lignans
| Compound | Cell Line(s) | Activity Type | IC50 / Effect | Reference(s) |
| Gomisin J | MCF7, MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/mL (suppressed proliferation) | [1] |
| 13 various cancer cell lines | Cytotoxicity | Strong cytotoxic effect | [1] | |
| Gomisin N | Hepatic Carcinoma cells | Pro-apoptotic | High apoptotic levels at 320 µM | [2] |
| Schisandrin C | U937 (Leukemia) | Pro-apoptotic, Growth Inhibition | Induces apoptosis in a dose-dependent manner (25-100 µM) | [3] |
| Sesamin | Neuronal PC12 cells | Neuroprotective against MPP+ induced death | 60% reduction in cell death | [4] |
Table 2: Anti-inflammatory Activity of Selected Lignans
| Compound | Cell Model | Key Markers/Targets | IC50 / Effect | Reference(s) |
| Gomisin J | RAW 264.7 (Macrophages) | NO Production | Reduced NO production | [5] |
| Gomisin N | RAW 264.7 (Macrophages) | NO Production | Reduced NO production | [5] |
| Schisandrin C | RAW 264.7 (Macrophages) | NO Production, Pro-inflammatory Cytokines | Reduced NO and cytokine production | [5][6] |
| (-)-Tigloylgomisin P | Monocytes | Anti-NF-κB activity | Showed anti-inflammatory activity | [7] |
| Sesamin | Primary-cultured rat microglia | NO Production, iNOS | Suppressed thrombin-induced NO production (30-100 µM) | [8] |
Table 3: Neuroprotective Activity of Selected Lignans
| Compound | Model | Mechanism | Effect | Reference(s) |
| Gomisin A | Pituitary GH3 cells | Inhibition of voltage-gated Na+ current | IC50 of 6.2 µM (peak) and 0.73 µM (end-pulse) | [9] |
| Gomisin J | Rat MCAO/R model | Anti-apoptotic, Anti-inflammatory, Antioxidant | Reduced neurological scores and cerebral infarction | [10] |
| Gomisin N | Alzheimer's disease models | GSK3β targeting, Nrf2 activation | Rescued cognitive impairment | [11] |
| Schisandrin C | Aβ1-42-induced amnesic mice | Anti-ChEtotal activities, Anti-oxidative | Potent neuroprotective effects | [3] |
| Sesamin | Rat Intracerebral Hemorrhage | Inhibition of microglia activation and p44/42 MAPK | Conferred neuroprotection | [8] |
| Human neuroblastoma (SH-SY5Y) cells | SIRT1-SIRT3-FOXO3a pathway | Attenuated H2O2-induced oxidative stress | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Anticancer Activity Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effects of lignans on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-231, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test lignan (B3055560) (e.g., Gomisin J, Gomisin N) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Assay: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13][14]
Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
-
Objective: To evaluate the inhibitory effect of lignans on the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with different concentrations of the test lignan (e.g., Gomisin J, Gomisin N, Schisandrin C) for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).
-
Griess Assay: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.[5]
Neuroprotective Activity Assessment (In Vivo Model of Cerebral Ischemia)
-
Objective: To assess the neuroprotective effects of lignans in an animal model of stroke.
-
Animal Model: A middle cerebral artery occlusion/reperfusion (MCAO/R) model is established in rats. This involves temporarily blocking the middle cerebral artery to induce ischemia, followed by reperfusion.
-
Treatment: The test lignan (e.g., Gomisin J) is administered to the rats at different doses, typically via intraperitoneal or intravenous injection, before or after the ischemic event.
-
Neurological Deficit Scoring: Neurological function is assessed at specific time points after reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Biochemical Analysis: Brain tissue is analyzed for markers of apoptosis (e.g., caspase-3 activity), inflammation (e.g., cytokine levels), and oxidative stress (e.g., malondialdehyde levels).[10]
Mandatory Visualizations: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by the compared lignans.
Gomisin N in Neuroprotection (Alzheimer's Disease)
Caption: Gomisin N's neuroprotective mechanism via GSK3β inhibition and Nrf2 activation.
Gomisins J & N and Schisandrin C in Anti-inflammatory Response
Caption: Inhibition of inflammatory pathways by Gomisins J, N, and Schisandrin C.
Sesamin in Neuroprotection (Oxidative Stress)
Caption: Sesamin's neuroprotective effect via the SIRT1-SIRT3-FOXO3a pathway.
Experimental Workflow: Lignan Efficacy Screening
Caption: General experimental workflow for screening the efficacy of lignans.
References
- 1. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sesamin modulates tyrosine hydroxylase, superoxide dismutase, catalase, inducible NO synthase and interleukin-6 expression in dopaminergic cells under MPP+-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation | Cellular and Molecular Biology [cellmolbiol.org]
- 7. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sesamin suppresses activation of microglia and p44/42 MAPK pathway, which confers neuroprotection in rat intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tigloylgomisin P Analogs: A Comparative Guide
Tigloylgomisin P, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra chinensis, represents a class of natural products with diverse and potent biological activities. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the SAR of this compound class, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals.
Core Structure and Biological Activities
Dibenzocyclooctadiene lignans (B1203133), including this compound, are characterized by a central eight-membered cyclooctadiene ring fused to two phenyl rings. The biological activities of these compounds, which include cytotoxic, anti-inflammatory, and antioxidant effects, are significantly influenced by the nature and position of substituents on this core scaffold.
Comparative Analysis of Biological Activity
The following table summarizes the cytotoxic and anti-inflammatory activities of this compound and related dibenzocyclooctadiene lignans against various cell lines.
| Compound | Structure | Biological Activity | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Tigloyl ester at C-6 | Cytotoxicity | COR-L23/R | >10 | [1] |
| Gomisin A | No ester at C-6, -OH at C-7 | Cytotoxicity | COR-L23/R | >10 | [1] |
| Deoxyschisandrin (B1241246) | No substituents on cyclooctadiene ring | Cytotoxicity | COR-L23/R | >10 | [1] |
| γ-Schisandrin | No substituents on cyclooctadiene ring | Cytotoxicity | COR-L23/R | >10 | [1] |
| Gomisin N | Angeloyl ester at C-6 | Anti-inflammatory (NO production) | BV2 microglia | ~10 | [2] |
| Schisandrin | No ester at C-6, -OH at C-7 | Anti-inflammatory (NO production) | BV2 microglia | >20 | [2] |
| Gomisin J | Benzoyl ester at C-6 | Anti-inflammatory (NO production) | BV2 microglia | ~5 | [2] |
| Compound 5b (Gomisin B analog) | 1,2,3-triazole derivative at C-7' | Cytotoxicity | SIHA | 0.24 | [3] |
Structure-Activity Relationship Insights
Substituents on the Cyclooctadiene Ring
The presence and nature of ester groups on the cyclooctadiene ring play a critical role in the biological activity of these lignans.
-
Cytotoxicity: While this compound itself shows low cytotoxicity in some cancer cell lines, modifications at other positions can dramatically enhance this activity. For instance, a study on Gomisin B analogs demonstrated that the introduction of a 1,2,3-triazole moiety at the C-7' position led to a significant increase in cytotoxicity, with compound 5b exhibiting an IC₅₀ of 0.24 µM against the SIHA cancer cell line.[3] This suggests that while the tigloyl group might not be the primary driver of cytotoxicity, the dibenzocyclooctadiene scaffold is a viable backbone for developing potent anticancer agents.
-
Anti-inflammatory Activity: The ester group at C-6 is a key determinant of anti-inflammatory potency. A study on the inhibition of nitric oxide (NO) production in LPS-induced microglia revealed that lignans with an ester group at C-6, such as Gomisin J (benzoyl ester) and Gomisin N (angeloyl ester), were more potent than those without, like Schisandrin.[2] The presence of a hydroxyl group at C-7 was found to decrease the inhibitory activity.[2] This indicates that the tigloyl group in this compound likely contributes to its anti-inflammatory properties.
Stereochemistry of the Biphenyl (B1667301) System
The stereochemistry of the biphenyl moiety (R or S configuration) also influences biological activity.
-
Multidrug Resistance (MDR) Reversal: Lignans with an R-biaryl configuration, such as deoxyschisandrin and γ-schisandrin, have been shown to overcome multidrug resistance in lung cancer cells by increasing the intracellular accumulation of chemotherapeutic drugs like doxorubicin.[1]
-
Anti-inflammatory Activity: Conversely, dibenzocyclooctadiene lignans with an S-biphenyl configuration and a methylenedioxy group tend to exhibit stronger inhibition of LPS-induced microglia activation.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SIHA, COR-L23/R) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Anti-inflammatory Assay (Nitric Oxide Production in BV2 Microglia)
-
Cell Culture: BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Pre-treatment: Cells are pre-treated with different concentrations of the lignan compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is then determined.
Visualizing Structure-Activity Relationships and Workflows
Caption: Key structural features influencing the biological activity of dibenzocyclooctadiene lignans.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogs using the MTT assay.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Novel Anti-Cancer Compound: A Comparative Guide
Introduction: The discovery and validation of novel therapeutic agents are critical for advancing oncology. This guide provides a comprehensive framework for the cross-validation of a novel anti-cancer compound, here designated "Tigloylgomisin P." Due to the absence of published data on this compound, this document serves as a methodological template for researchers. We will compare its hypothetical anti-cancer effects against established compounds, such as the antibiotic Tigecycline, which has known anti-tumor properties, and standard chemotherapeutic agents. The guide will detail experimental protocols, present comparative data in a structured format, and visualize key biological pathways and workflows to aid in the systematic evaluation of new drug candidates.
Comparative Analysis of Cytotoxicity
A primary indicator of anti-cancer activity is a compound's ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table compares the IC50 values of Tigecycline across various cancer cell lines. For the purpose of this guide, hypothetical values for this compound and comparative data for the common chemotherapeutic drug Doxorubicin are included.
| Cell Line | Cancer Type | This compound (μM) (Hypothetical) | Tigecycline (μM)[1] | Doxorubicin (μM) |
| A549 | Non-Small Cell Lung | 8.5 | 10.2 | 0.45 |
| MCF-7 | Breast Cancer | 12.3 | 15.8 | 0.90 |
| HepG2 | Liver Cancer | 7.9 | 9.5 | 0.60 |
| U87 | Glioblastoma | 5.2 | 6.7 | 0.35 |
| HL-60 | Leukemia | 2.1 | 1.5 | 0.05 |
Induction of Apoptosis: A Key Mechanism
A desirable characteristic of anti-cancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells. This minimizes inflammation and damage to surrounding healthy tissue. The table below compares the percentage of apoptotic cells following treatment with our hypothetical this compound and Gomisin N, a compound known to enhance apoptosis.[2]
| Treatment | Cancer Cell Line | Concentration (μM) | Apoptotic Cells (%) |
| Control | HeLa | - | 5.2 |
| This compound (Hypothetical) | HeLa | 20 | 45.7 |
| Gomisin N + TRAIL[2] | HeLa | 20 | 60.3 |
| Doxorubicin | HeLa | 1 | 55.1 |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to cross-validation studies. Below are standard protocols for assessing the key anti-cancer effects discussed.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values presented in the cytotoxicity table.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Tigecycline, Doxorubicin) in fresh culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Determine the percentage of cells in each quadrant of the flow cytometry plot to quantify the level of apoptosis induced by the treatment.[3]
Signaling Pathways and Visualizations
Understanding the mechanism of action requires elucidating the molecular pathways affected by the compound. Below are diagrams illustrating a hypothetical mechanism for this compound, a standard experimental workflow, and a key signaling pathway targeted by comparative drugs.
Caption: Hypothetical mechanism of this compound inducing apoptosis via mitochondrial disruption.
Caption: A generalized workflow for the preclinical and clinical validation of a new anti-cancer drug.
Many anti-cancer agents, including the antibiotic Tigecycline, interfere with critical cell survival pathways like the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[4]
Caption: The PI3K/Akt/mTOR pathway and a known point of inhibition by Tigecycline.
References
- 1. Biological Functions and Molecular Mechanisms of Antibiotic Tigecycline in the Treatment of Cancers [mdpi.com]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Antibiotic Drug Tigecycline: A Focus on its Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Tigloylgomisin P: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Tigloylgomisin P, a lignan (B3055560) isolated from Schisandra chinensis, alongside other notable gomisin compounds. The objective is to offer a clear, data-driven resource for researchers interested in the therapeutic potential of this class of natural products. This document summarizes key quantitative data, outlines experimental methodologies for replicating the cited findings, and visualizes relevant biological pathways to facilitate a deeper understanding of their mechanisms of action.
Comparative Biological Activity of Gomisin Lignans (B1203133)
The biological activities of various gomisins have been explored across several therapeutic areas, including oncology and virology. The following tables summarize the available quantitative data for direct comparison.
Anticancer Activity
| Compound | Cell Line(s) | Activity Type | IC50 / Effect | Reference |
| This compound | KB, A549 | Cytotoxicity | 18.77 µM (A549), 28 µM (KB) | Data from commercial vendor |
| Gomisin A | NSCLC | Apoptosis Induction, Cell Cycle Arrest | - | [1] |
| Gomisin G | MDA-MB-231, MDA-MB-468 (TNBC) | Inhibition of Viability, Cell Cycle Arrest (G1) | - | |
| Gomisin J | MCF7, MDA-MB-231 | Cytotoxicity, Apoptosis, Necroptosis | More potent on cancer vs. normal cells | [2][3] |
| Gomisin L1 | A2780, SKOV3 (Ovarian) | Cytotoxicity, Apoptosis | - | [4] |
| Gomisin N | HeLa (Cervical) | Enhancement of TRAIL-induced apoptosis | - |
Anti-HIV Activity
| Compound/Extract | Assay | EC50 / Therapeutic Index (TI) | Reference |
| Lignans from S. rubriflora | Syncytium Formation | EC50: 2.26 - 20.4 µg/mL | [5][6][7] |
| (±)-Gomisin M1 | HIV Replication Inhibition (H9 lymphocytes) | EC50: <0.65 µM, TI: >68 | [8] |
| Tiegusanin G | HIV-1 Inhibition | EC50: 7.9 µM, TI: >25 | [9] |
| Nigranoic acid | HIV Reverse Transcriptase Inhibition | - | [10] |
| Triterpenoids from S. lancifolia | Anti-HIV-1 Activity | Weak activity | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of published findings. Below are generalized protocols for the key assays cited in this guide.
Anticancer Activity: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][3][5][6][8] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Anti-HIV Activity: Syncytium Formation Assay
This assay is used to evaluate the ability of a compound to inhibit HIV-1-induced cell fusion.
Principle: Certain strains of HIV-1 can induce the formation of multinucleated giant cells, or syncytia, by fusing infected and uninfected CD4+ T-cells.[1][9][12] The inhibition of syncytium formation is an indicator of anti-HIV activity.
Procedure:
-
Cell Preparation: Co-culture HIV-1 infected cells (e.g., H9 lymphocytes) with uninfected CD4+ target cells (e.g., CEM-SS cells) in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the co-culture.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4 to 6 days.
-
Syncytia Quantification: Observe and count the number of syncytia in each well under a microscope.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits syncytium formation by 50%, is determined by comparing the number of syncytia in treated wells to untreated control wells.
Signaling Pathways and Mechanisms of Action
Several gomisins have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound have not been fully elucidated, the following diagrams illustrate pathways known to be modulated by other gomisins, providing a potential framework for future investigations.
Caption: Putative anticancer signaling pathways of Gomisin G and L1.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Anti-HIV-1 activity of lignans from the fruits of Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple screening system for anti-HIV drugs: syncytium formation assay using T-cell line tropic and macrophage tropic HIV env expressing cell lines--establishment and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Tigloylgomisin P's In Vitro Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the translation of promising in vitro findings into successful in vivo models is a critical juncture in the drug discovery pipeline. This guide provides an objective comparison of the preclinical validation of a compound from the Gomisin family, using Gomisin A as a representative molecule due to the limited public data on "Tigloylgomisin P". We will explore its anti-inflammatory and anticancer properties, comparing its performance with established drugs, Paclitaxel (B517696) and Indomethacin (B1671933), and providing the supporting experimental data and detailed protocols.
The lignan (B3055560) family of Gomisins, isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities. This guide will focus on the in vivo validation of the in vitro anticancer and anti-inflammatory effects observed with these compounds, typified by Gomisin A.
Anticancer Activity: Gomisin A vs. Paclitaxel
In vitro studies have demonstrated the cytotoxic effects of Gomisin A on various cancer cell lines. To validate these findings, in vivo studies using animal models are essential to assess efficacy and potential therapeutic applications.
Data Presentation: Anticancer Effects
| Compound | Cell Line | Assay | IC50 (µM) | In Vivo Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Gomisin A | A2780 (Ovarian) | MTT | ~21.92 | Ovarian Cancer Xenograft (Mouse) | Not specified in detail | Enhanced Paclitaxel's effect | [1][2] |
| SKOV3 (Ovarian) | MTT | ~55.05 | Ovarian Cancer Xenograft (Mouse) | Not specified in detail | Enhanced Paclitaxel's effect | [1][2] | |
| Paclitaxel | A2780 (Ovarian) | CCK-8 | Not specified | Ovarian Cancer Xenograft (Rat) | Intraperitoneal | Significant reduction in tumor weight and ascites | [3][4] |
| SKOV3 (Ovarian) | CCK-8 | Not specified | Ovarian Cancer Xenograft (Mouse) | Not specified | - | [3][4] |
Signaling Pathways in Anticancer Activity
Gomisin A has been shown to exert its anticancer effects through the modulation of key signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Activity: Gomisin A vs. Indomethacin
In vitro studies have suggested that Gomisins possess anti-inflammatory properties. In vivo models are crucial to confirm these effects and determine their potential as anti-inflammatory agents.
Data Presentation: Anti-inflammatory Effects
| Compound | In Vivo Model | Treatment | Key Findings | Reference |
| Gomisin A | High-fat diet-induced obese mice | Not specified | Inhibited the expression of inflammatory genes (TNF-α, IL-6, MCP-1) in the liver. | |
| Indomethacin | Carrageenan-induced paw edema (Rat) | 10 mg/kg | Inhibition of edema development by 54% at 2, 3, and 4 hours post-carrageenan injection. | [5] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Experimental Protocols
1. MTT Assay for In Vitro Cytotoxicity [6][7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2. Subcutaneous Xenograft Model for In Vivo Anticancer Efficacy [10][11][12][13][14]
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 x 10^7 cells/mL. A 1:1 mixture with Matrigel can improve tumor formation.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to the predetermined schedule and route.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition.
3. Carrageenan-Induced Paw Edema for In Vivo Anti-inflammatory Activity [5][15][16][17][18][19][20][21][22][23][24][25][26][27]
-
Animal Model: Use Wistar rats or Swiss albino mice (150-250 g).
-
Grouping and Treatment: Randomize animals into control, standard (e.g., Indomethacin 10 mg/kg), and test compound groups. Administer the treatments (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Experimental Workflow and Logical Relationships
The validation of in vitro findings through in vivo studies follows a logical progression.
This guide provides a comparative framework for the in vivo validation of the in vitro anti-inflammatory and anticancer activities of Gomisin A, a representative of the Gomisin family of lignans. The presented data, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development. While Gomisin A shows promise, further rigorous in vivo studies are necessary to fully elucidate its therapeutic potential and mechanism of action. The methodologies and comparative data provided herein can serve as a foundation for designing and interpreting such critical preclinical investigations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The impact of quercetin and paclitaxel combination on ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. youtube.com [youtube.com]
- 14. Xenograft tumor model [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. 4.44. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. inotiv.com [inotiv.com]
- 25. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Tigloylgomisin P: A Potential Biomarker for Standardizing Schisandra Extracts
A Comparative Guide for Researchers and Drug Development Professionals
Introduction:
The increasing demand for standardized herbal extracts in research and drug development necessitates the identification of reliable chemical markers for quality control and authentication. Schisandra, a genus of medicinal plants with a long history of use in traditional medicine, presents a classic challenge in this regard due to the chemical variability among its different species. This guide provides a comparative analysis of Tigloylgomisin P as a potential biomarker for Schisandra extracts, with a focus on its quantitative comparison with other lignans (B1203133), detailed analytical methodologies, and its role in the biological activity of the extracts.
Comparative Analysis of Lignan (B3055560) Content in Schisandra Species
This compound is a dibenzocyclooctadiene lignan found in various Schisandra species. Its presence and concentration, along with other major lignans, can serve as a distinguishing feature between different species, particularly Schisandra chinensis and Schisandra sphenanthera. The following table summarizes the quantitative data from various studies on the lignan content in Schisandra extracts, highlighting the potential of this compound as a differential marker.
Table 1: Quantitative Comparison of Major Lignans in Schisandra Species (mg/100g DW)
| Lignan | S. chinensis (Fruit) | S. sphenanthera (Fruit) | S. rubriflora (Fruit) | Reference |
| This compound | Present (marker) | Lower concentration or absent | Present | [1][2] |
| Schisandrin | 206.08 | - | - | [3] |
| Gomisin N | 259.05 | - | - | [3] |
| Schisandrin A | 212.50 | Higher concentration | 104.32 | [3] |
| Schisantherin B | 195.82 | Higher concentration | 118.07 | [3] |
| Gomisin A | 177.94 | - | - | [3] |
| Angeloylgomisin H | 161.90 | - | 185.10 | [3] |
| Schisandrol A | Significantly higher | Lower concentration | - | [1][2] |
| 6-O-benzoylgomisin O | Present (marker) | Lower concentration or absent | - | [1][2] |
Note: "-" indicates that the compound was not reported or not detected in the cited study. The term "marker" indicates that the compound was identified as a significant differentiator between species.
Experimental Protocols
Accurate quantification of this compound and other lignans is crucial for its validation as a biomarker. The following are detailed experimental protocols based on methodologies cited in the literature.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)
This method is widely used for the comprehensive chemical profiling of Schisandra extracts.[1][2]
-
Sample Preparation:
-
Grind the dried plant material (e.g., fruits, leaves) into a fine powder.
-
Accurately weigh 1.0 g of the powder and place it in a conical flask.
-
Add 20 mL of 70% methanol (B129727) and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC system.
-
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC HSS T3 C18 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: A typical gradient might start at 10% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode and targeted MS/MS mode for confirmation of specific lignans.
-
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method is a robust and commonly available technique for the quantification of major lignans.
-
Sample Preparation:
-
Follow the same procedure as for UPLC-QTOF-MS.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water.
-
Detection: Diode Array Detector (DAD) set at a wavelength where lignans show maximum absorbance (e.g., 217 nm, 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Quantification is performed using a calibration curve generated from certified reference standards of this compound and other target lignans.
-
Visualizing Workflows and Pathways
Experimental Workflow for Lignan Quantification
The following diagram illustrates the general workflow for the analysis of lignans in Schisandra extracts.
Caption: Experimental workflow for lignan analysis.
Signaling Pathway: NF-κB Inhibition by Schisandra Lignans
Schisandra lignans are known to possess anti-inflammatory properties, which are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, the collective activity of lignans in Schisandra extracts suggests a shared mechanism of action.
Caption: NF-κB signaling pathway and its inhibition.
Conclusion
This compound, in conjunction with a profile of other key lignans, shows significant promise as a biomarker for the authentication and quality control of Schisandra extracts. Its differential presence in various Schisandra species can be reliably quantified using modern analytical techniques like UPLC-QTOF-MS and HPLC. The likely involvement of this compound, as part of the total lignan fraction, in the modulation of the NF-κB signaling pathway underscores its potential contribution to the anti-inflammatory effects of Schisandra extracts. Further research focusing on the isolated biological activity of this compound will provide a more definitive understanding of its role as a therapeutic agent and a key biomarker.
References
A Comparative Analysis of Tigloylgomisin P and Other Bioactive Lignans from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Tigloylgomisin P, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Schisandra chinensis. Due to the limited availability of specific comparative studies on this compound, this document provides available quantitative data on its bioactivity and contrasts it with more extensively studied lignans (B1203133) from the same source. This guide is intended to serve as a resource for researchers in pharmacology and natural product chemistry, providing available experimental data, standardized methodologies for lignan analysis, and insights into their molecular mechanisms of action.
Quantitative Analysis of Biological Activities
While comprehensive comparative data for this compound is scarce, initial studies have indicated its potential as a bioactive compound. The following tables summarize the available quantitative data for this compound and other prominent lignans from Schisandra chinensis, offering a baseline for comparison.
Table 1: Comparative Cytotoxic Activity of Schisandra Lignans
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | KB (Oral Carcinoma) | 28 | [1] |
| This compound | A549 (Lung Carcinoma) | 18.77 | [1] |
| Gomisin A | HeLa (Cervical Cancer) | - | Induces G1 cell cycle arrest[2] |
| Gomisin N | HeLa (Cervical Cancer) | - | Enhances TRAIL-induced apoptosis[2] |
| Deoxyschizandrin | Bladder Cancer Cells | - | Regulates PI3K-AKT signaling[2] |
Note: A direct comparison is challenging due to the use of different cell lines and assays in various studies. Further research is needed to evaluate these compounds under identical experimental conditions.
Table 2: Overview of Other Reported Biological Activities of Schisandra Lignans
| Lignan | Biological Activity | Key Findings | Reference |
| This compound | Anti-HIV, Anticancer | Identified as having these activities, but detailed quantitative data is limited. | [1] |
| Gomisin A | Anti-inflammatory, Neuroprotective, Hepatoprotective | Inhibits NF-κB and MAPK signaling pathways. | [2] |
| Gomisin C | - | Used as a quality marker for Schisandra sphenanthera. | [3] |
| Gomisin G | Hepatoprotective | - | [2] |
| Gomisin H | - | A derivative of other bioactive gomisins. | [4] |
| Gomisin J | Anti-inflammatory, Antioxidant | Exerts anti-inflammatory effects. | [2] |
| Gomisin N | Anti-inflammatory, Antioxidant | Shows anti-inflammatory activity comparable to prednisolone. | [2] |
Experimental Protocols
The following section details standardized methodologies for the isolation, purification, and analysis of lignans from Schisandra chinensis. These protocols can be adapted for the specific study of this compound.
Isolation and Purification of Lignans
A representative workflow for the isolation and purification of lignans from Schisandra chinensis fruits is as follows:
Caption: A generalized workflow for the isolation of lignans.
Methodology:
-
Extraction: The dried and powdered fruits of Schisandra chinensis are extracted with a suitable organic solvent, such as methanol or ethanol, using techniques like ultrasonication or Soxhlet extraction to maximize yield.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between ethyl acetate and water, to separate compounds based on their polarity. The lignan-rich ethyl acetate fraction is collected.
-
Chromatography: The concentrated ethyl acetate fraction is further purified using a series of chromatographic techniques. This often involves initial separation on a silica gel column followed by fine purification using preparative high-performance liquid chromatography (Prep-HPLC) to isolate individual lignans like this compound.
Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for the quantitative analysis of lignans.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength of 220-255 nm, where lignans exhibit strong absorbance.
-
Quantification: The concentration of each lignan is determined by comparing its peak area to a calibration curve constructed from certified reference standards.
Signaling Pathway Modulation
Dibenzocyclooctadiene lignans from Schisandra chinensis are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the general mechanisms of this class of compounds involve the regulation of inflammatory and oxidative stress responses.
A key pathway modulated by several Schisandra lignans is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation.
Caption: Inhibition of the NF-κB pathway by Schisandra lignans.
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Several Schisandra lignans, such as Gomisin A, have been shown to inhibit this pathway, thereby reducing inflammation. It is plausible that this compound may share a similar mechanism of action.
Conclusion
This compound is a bioactive lignan from Schisandra chinensis with demonstrated cytotoxic effects against certain cancer cell lines. However, a comprehensive comparative analysis of its performance against other lignans is currently limited by the lack of extensive research and standardized comparative studies. The data and protocols presented in this guide provide a foundation for future investigations into the therapeutic potential of this compound. Further research is warranted to fully characterize its biological activities, elucidate its mechanisms of action, and explore its potential applications in drug development.
References
- 1. This compound | Tiglogomisin P | Schisandra | Lignans | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Tigloylgomisin P: A Comparative Guide to a Promising Bioactive Lignan
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the lignan (B3055560) Tigloylgomisin P, isolated from Schisandra chinensis, has emerged as a compound of significant interest due to its documented anti-HIV and anticancer activities. While its precise molecular target has remained elusive, this guide presents a comparative analysis of its bioactivity alongside structurally related compounds, proposing and providing a framework for the validation of the NF-κB signaling pathway as a key molecular target. This document is intended for researchers, scientists, and drug development professionals.
This compound has demonstrated notable cytotoxicity against oral epidermoid carcinoma (KB) and lung cancer (A549) cell lines. However, the underlying mechanism of action has not been fully elucidated. Based on the known biological activities of similar dibenzocyclooctadiene lignans (B1203133) from Schisandra, we hypothesize that this compound exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and viral replication.
Comparative Analysis of Schisandra Lignans on NF-κB Signaling
Several lignans from Schisandra chinensis have been shown to modulate the NF-κB pathway. This section provides a comparative overview of their reported effects.
| Compound | Cell Line/Model | Assay | Key Findings | Reference |
| This compound | A549, KB | Cytotoxicity | IC50: 18.77 µM (A549) | [1](--INVALID-LINK--) |
| Schisandrin (B1198587) B | VSMCs, Mouse Models | Luciferase Assay, Western Blot | Inhibited TGFβ1-induced NF-κB activation by suppressing IKKα/β activation and IκBα phosphorylation. Attenuated airway inflammation by inhibiting the NF-κB pathway. | [1][2] |
| Gomisin N | HeLa cells | Western Blot | Enhanced TNF-α-induced apoptosis by suppressing TNF-α-induced activation of NF-κB via inhibition of IKKα activation. | [3] |
| Gomisin A | IR-HepG2 cells | Western Blot | Inhibited the NF-κB signaling pathway, reducing interleukin-6 (IL-6) levels. | [4] |
| Schisandrol B | VSMCs | Luciferase Assay, Western Blot | Potently suppressed TGFβ1-mediated NF-κB activation by inhibiting the Smad-independent IKK pathway. | [2] |
Experimental Protocols for Target Validation
To confirm the hypothesis that this compound targets the NF-κB pathway, a series of well-established experimental protocols can be employed.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with a known activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10-20 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add Passive Lysis Buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer. The ratio of firefly to Renilla luminescence indicates the normalized NF-κB activity.[5][6][7][8]
Western Blot Analysis of p65 Phosphorylation
This method is used to assess the phosphorylation status of the p65 subunit of NF-κB, a key indicator of its activation.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of p65.
Protocol:
-
Cell Treatment and Lysis: Treat cells (e.g., A549) with this compound at various concentrations, followed by stimulation with an NF-κB activator. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system. The membrane can be stripped and re-probed for total p65 and a loading control (e.g., β-actin) for normalization.[9][10][11][12]
In Vitro IKK Kinase Assay
This assay directly measures the enzymatic activity of the IκB kinase (IKK) complex, the upstream kinase responsible for IκBα phosphorylation and subsequent NF-κB activation.
Principle: Recombinant IKK protein is incubated with its substrate (IκBα) and ATP in the presence or absence of the test compound. The amount of phosphorylated substrate is then quantified.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant IKKβ, a substrate peptide (e.g., GST-IκBα), and this compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by using a phosphospecific antibody in a Western blot. Alternatively, a non-radioactive method using ADP detection can be employed.[13][14][15][16][17]
Visualizing the Hypothesis and Experimental Design
To clearly illustrate the proposed mechanism and experimental workflow, the following diagrams are provided.
References
- 1. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandra chinensis lignans improve insulin resistance by targeting TLR4 and activating IRS-1/PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bowdish.ca [bowdish.ca]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro kinase assay [protocols.io]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Tigloylgomisin P
The proper disposal of Tigloylgomisin P is critical to ensure the safety of laboratory personnel, the community, and the environment. As a potent compound, it should be managed as cytotoxic and hazardous waste. The following procedures provide a step-by-step guide for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Gloves | Chemo-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and elastic cuffs | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from splashes or aerosolized particles. |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be required depending on the procedure and potential for aerosolization. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Procedure
This protocol outlines the segregation, collection, and final disposal of waste contaminated with this compound. All materials that come into contact with this compound must be treated as cytotoxic waste.[1]
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all waste contaminated with this compound from other laboratory waste streams.[1]
-
This includes, but is not limited to:
-
Empty or partially empty vials and containers.
-
Contaminated PPE (gloves, gowns, etc.).
-
Pipette tips, syringes, needles, and other sharps.
-
Bench paper, absorbent pads, and cleaning materials.
-
2. Use of Designated Cytotoxic Waste Containers:
-
Non-Sharps Waste: Dispose of all non-sharp contaminated items (e.g., vials, gloves, gowns, absorbent pads) in a designated, leak-proof, and puncture-resistant container lined with a yellow bag and clearly labeled with the cytotoxic symbol.[2]
-
Sharps Waste: All contaminated sharps (needles, scalpels, glass vials) must be placed directly into a rigid, puncture-proof sharps container that is also specifically designated for cytotoxic waste, typically with a purple lid or clearly marked with the appropriate hazard symbols.[2]
3. Container Management and Labeling:
-
Do not overfill waste containers. Fill to no more than three-quarters of their capacity.
-
Ensure all containers are securely sealed before removal from the work area.
-
All containers must be clearly labeled as "Cytotoxic Waste" and include the biohazard symbol.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
Wear the full complement of PPE during cleanup.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
5. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste contractor.
-
The primary method of disposal for cytotoxic waste is high-temperature incineration.[1][2] Chemical neutralization may also be an option in some cases.[1]
-
Ensure all waste is accompanied by a hazardous waste consignment note, as required by regulations.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for handling and disposing of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Tigloylgomisin P
Essential Safety and Handling Guide for Tigloylgomisin P
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound. The information is intended to be a primary resource for laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment
This compound is presumed to have potential hazards based on the data for similar compounds. The following table summarizes the hazard classifications for the proxy compound Gomisin E. Adherence to the recommended Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental exposure. |
| Respiratory Protection | Suitable respirator.[1] | Required when handling the powder outside of a ventilated enclosure. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Use in an area with appropriate exhaust ventilation.[1][2] | Minimizes inhalation of dust and aerosols. |
| Safety Equipment | Accessible safety shower and eye wash station.[1] | For immediate response in case of accidental exposure. |
Experimental Protocols
A strict operational workflow is crucial for the safe handling of this compound. The following protocol outlines the recommended procedure from preparation to post-experiment cleanup.
Preparation
-
Don PPE: Before commencing any work, ensure all specified personal protective equipment is worn correctly.
-
Prepare Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood or another suitable ventilated enclosure to prevent the formation of dust and aerosols.[1]
-
Weighing: Carefully weigh the required amount of this compound powder. Employ anti-static measures if necessary.
Handling and Experimentation
-
Dissolving: If the protocol requires a solution, add the solvent to the weighed powder in a closed container and mix gently until fully dissolved.
-
Experimentation: Conduct the experiment according to the established laboratory protocol within the ventilated enclosure.
Post-Experiment Cleanup and Disposal
-
Decontamination: After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and empty vials, in a designated, sealed container. Label the container clearly as "Hazardous Waste: this compound".[1]
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a separate, sealed, and clearly labeled waste container.[1]
-
Disposal: Dispose of all waste in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1][2]
Safe Handling Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
